Product packaging for Filiformin(Cat. No.:CAS No. 62311-75-5)

Filiformin

Cat. No.: B1251980
CAS No.: 62311-75-5
M. Wt: 295.21 g/mol
InChI Key: KUYRIOUUTKXVSM-KMUNFCNLSA-N
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Description

Filiformin is a 1-benzopyran.
This compound has been reported in Laurencia dendroidea, Laurencia caduciramulosa, and other organisms with data available.
from the Caribbean sponge Plakortis sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19BrO B1251980 Filiformin CAS No. 62311-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62311-75-5

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

(1R,9S,12R)-4-bromo-1,5,9,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)5-6-15(4,17-13)10(14)2/h7-8,10H,5-6H2,1-4H3/t10-,14-,15+/m1/s1

InChI Key

KUYRIOUUTKXVSM-KMUNFCNLSA-N

Isomeric SMILES

C[C@@H]1[C@]2(CC[C@@]1(OC3=C2C=C(C(=C3)C)Br)C)C

Canonical SMILES

CC1C2(CCC1(OC3=C2C=C(C(=C3)C)Br)C)C

Synonyms

filiformin

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Action of Filiformin: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific information regarding the mechanism of action of Filiformin, a sesquiterpene natural product. Despite interest in its biological activities, detailed mechanistic studies on this compound are notably scarce in the available scientific literature. This document will present the existing data, highlight the current limitations in understanding its complete mechanism of action, and identify areas requiring further investigation.

Introduction to this compound

This compound is a sesquiterpene compound that has been isolated from marine sources, specifically from the red alga Laurencia filiformis forma heteroclada. Structurally distinct from many synthetic compounds, this compound has demonstrated a spectrum of biological activities, including cytotoxicity against specific cancer cell lines and antimicrobial effects. However, the molecular pathways and specific targets through which this compound exerts these effects remain largely uncharacterized.

Known Biological Activities

Initial studies have identified three primary areas of biological activity for this compound:

  • Cytotoxicity: this compound has been reported to exhibit cytotoxic effects against P388 (murine leukemia) and BSC-1 (African green monkey kidney epithelial) cell lines.

  • Antimicrobial Activity: The compound has shown activity against a range of microorganisms.

  • Mitochondrial Respiration Inhibition: A key finding indicates that this compound can inhibit oxygen uptake in isolated rat liver mitochondria.

Due to the limited available data, a detailed quantitative summary and comparison are not feasible at this time. The only quantitative measure reported is the inhibition of mitochondrial oxygen uptake at a specific concentration.

Biological ActivityTarget/SystemObserved EffectQuantitative Data
Mitochondrial Respiration Isolated Rat Liver MitochondriaInhibition of oxygen uptakeEffective at 150 μM
Cytotoxicity P388 and BSC-1 cell linesCytotoxic effectsSpecific IC50 values not publicly available
Antimicrobial Activity Various microorganismsAntimicrobial effectsSpecific MIC values not publicly available

Core Mechanism of Action: The Mitochondrial Connection

The most specific piece of mechanistic information available for this compound is its ability to inhibit mitochondrial oxygen uptake. This suggests that the mitochondrion is a primary target for this compound. The inhibition of cellular respiration can have profound effects on a cell, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptotic pathways.

Hypothetical Signaling Pathway

Based on the known role of mitochondrial respiration in cellular health, a hypothetical pathway for this compound's cytotoxic action can be proposed. Inhibition of the electron transport chain (ETC) would lead to a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis. This cellular stress could trigger intrinsic apoptosis through the release of cytochrome c and the activation of the caspase cascade.

Filiformin_Hypothetical_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Increase Increased ROS ETC_Inhibition->ROS_Increase Apoptosis Apoptosis Induction ATP_Depletion->Apoptosis ROS_Increase->Apoptosis Cytotoxicity Cell Death Apoptosis->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols: A Need for Further Disclosure

General Workflow for Cytotoxicity Assay

A standard cytotoxicity assay would involve the treatment of cultured cancer cells with varying concentrations of this compound, followed by an assessment of cell viability.

Cytotoxicity_Workflow start Start cell_culture Culture P388 or BSC-1 cells start->cell_culture treatment Treat cells with this compound (various concentrations) cell_culture->treatment incubation Incubate for a defined period treatment->incubation viability_assay Perform cell viability assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Analyze data to determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Generalized workflow for a cytotoxicity assay.

General Workflow for Antimicrobial Susceptibility Testing

To determine the antimicrobial properties of this compound, a broth microdilution or agar diffusion assay would be a standard approach to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions inoculate Inoculate dilutions with microorganisms prepare_inoculum->inoculate prepare_dilutions->inoculate incubate Incubate under appropriate conditions inoculate->incubate determine_mic Observe for growth and determine MIC incubate->determine_mic end End determine_mic->end

Caption: Generalized workflow for antimicrobial susceptibility testing.

General Workflow for Mitochondrial Oxygen Consumption Assay

The inhibition of mitochondrial respiration by this compound would be measured using an oxygen sensor system with isolated mitochondria.

Mito_Respiration_Workflow start Start isolate_mito Isolate rat liver mitochondria start->isolate_mito respirometry_setup Set up respirometry chamber with buffer and substrates isolate_mito->respirometry_setup add_mito Add isolated mitochondria respirometry_setup->add_mito measure_basal Measure basal oxygen consumption add_mito->measure_basal add_this compound Inject this compound measure_basal->add_this compound measure_inhibition Measure change in oxygen consumption add_this compound->measure_inhibition end End measure_inhibition->end

Caption: Generalized workflow for a mitochondrial oxygen consumption assay.

Conclusion and Future Directions

The current body of knowledge on the mechanism of action of this compound is in its infancy. The preliminary findings of cytotoxicity, antimicrobial activity, and particularly the inhibition of mitochondrial oxygen uptake, are promising and warrant a more in-depth investigation. To advance the understanding of this natural product for potential therapeutic development, the following research areas are critical:

  • Target Identification: Elucidating the specific molecular target(s) of this compound within the mitochondrial electron transport chain or other cellular pathways.

  • Quantitative Biological Data: Determination of IC50 values for a broader range of cancer cell lines and MIC values for a comprehensive panel of pathogenic microorganisms.

  • Signaling Pathway Analysis: Detailed investigation of the downstream signaling events following this compound treatment, including the activation of apoptotic pathways, cell cycle arrest, and stress responses.

  • In Vivo Efficacy: Evaluation of this compound's therapeutic potential in preclinical animal models of cancer and infectious diseases.

The scientific community is encouraged to pursue these research avenues to unlock the full potential of this compound as a novel therapeutic agent. The publication of detailed experimental methodologies will be paramount to building a robust and comprehensive understanding of its mechanism of action.

An In-depth Technical Guide to the Discovery and Origin of Filiformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filiformin is a brominated sesquiterpene natural product first isolated from the red algae of the Laurencia genus. Exhibiting a range of biological activities, including cytotoxic and antimicrobial properties, this compound has garnered interest as a potential lead compound in drug discovery. A key mechanism of its bioactivity is the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of this compound. It includes detailed experimental protocols for key biological assays, a summary of quantitative data, and a proposed signaling pathway for its mechanism of action.

Discovery and Origin

This compound was first isolated in 1976 by Kazlauskas, Murphy, Quinn, and Wells from the red alga Laurencia filiformis f. heteroclada, collected in Port MacDonnell, South Australia. The structure of this novel sesquiterpene was elucidated through a combination of spectroscopic techniques, including UV, IR, ¹H NMR, and mass spectrometry. The absolute stereochemistry of this compound was later confirmed by X-ray crystallography in a 2009 study by Dias, White, and Urban, which also provided more detailed 2D NMR data.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₉BrO[1]
Molecular Weight 295.21 g/mol [1]
CAS Number 62311-75-5[1]
Appearance Crystalline solid
Optical Rotation [α]D -20.0° (CHCl₃)

Biological Activities

This compound has demonstrated a spectrum of biological activities, primarily cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens. A significant aspect of its mechanism of action is the inhibition of mitochondrial oxygen uptake.

Cytotoxicity

Initial studies revealed that this compound exhibits cytotoxicity against P388 murine leukemia cells and BSC-1 (African green monkey kidney) cells. This activity is attributed to its ability to disrupt cellular energy metabolism through the inhibition of mitochondrial function.

Antimicrobial Activity

This compound has shown inhibitory effects against the Gram-positive bacterium Bacillus subtilis, the dermatophyte fungus Trichophyton mentagrophytes, and the yeast Candida albicans. This broad-spectrum antimicrobial activity suggests its potential as a lead for the development of new anti-infective agents.

Inhibition of Mitochondrial Respiration

A key bioactivity of this compound is its ability to inhibit oxygen uptake in isolated rat liver mitochondria at a concentration of 150 µM. This effect is likely central to its cytotoxic and antimicrobial properties, as disruption of the electron transport chain leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death pathways.

Table 2: Summary of Reported Biological Activities of this compound

ActivityCell Line / OrganismResultConcentration
CytotoxicityP388 (murine leukemia)ActiveNot specified
CytotoxicityBSC-1 (monkey kidney)ActiveNot specified
AntimicrobialBacillus subtilisActiveNot specified
AntimicrobialTrichophyton mentagrophytesActiveNot specified
AntimicrobialCandida albicansActiveNot specified
Mitochondrial RespirationRat Liver MitochondriaInhibition of O₂ uptake150 µM

Experimental Protocols

Cytotoxicity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxicity of this compound against adherent cell lines such as BSC-1, which can be adapted for suspension cells like P388.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or resazurin assay. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (Bacillus subtilis, Candida albicans, or Trichophyton mentagrophytes) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final inoculum concentration of 2.5 x 10⁵ CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria and yeasts; 28-35°C for 4-7 days for dermatophytes).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mitochondrial Respiration Assay

This protocol describes a method for measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

  • Mitochondria Isolation: Isolate mitochondria from rat liver tissue by differential centrifugation.

  • Respirometry Buffer: Prepare a suitable respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and EDTA).

  • Oxygen Consumption Measurement: Add the isolated mitochondria to the respiration buffer in the chamber of the oxygen electrode at 30°C.

  • Substrate Addition: Initiate respiration by adding a substrate for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate).

  • State 3 and State 4 Respiration: Measure the rate of oxygen consumption in State 4 (resting state) and then add ADP to induce State 3 (active) respiration.

  • Inhibitor Addition: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the chamber and record the change in the rate of oxygen consumption to determine the extent of inhibition.

Synthesis and Signaling Pathways

Chemical Synthesis

The total synthesis of (±)-filiformin was first reported by Goldsmith and colleagues in 1982. The synthesis involves a multi-step process starting from simpler organic precursors.

Synthesis Workflow

G A Starting Materials B Multi-step synthesis A->B Reagents and Conditions C (±)-Filiformin B->C Final Product

Caption: A simplified workflow for the total synthesis of this compound.

Proposed Signaling Pathway for Cytotoxicity

The inhibition of mitochondrial respiration by this compound is a key event that triggers a cascade of downstream signaling events leading to cell death, particularly in cancer cells. The following diagram illustrates a plausible signaling pathway.

G cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP Decreased ATP Production ETC->ATP This compound This compound This compound->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP ATP->MMP CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

In-Depth Technical Guide to the Antimicrobial Spectrum of Filiformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filiformin, a sesquiterpene natural product, has demonstrated notable antimicrobial properties against a range of microorganisms. This technical guide provides a comprehensive overview of the current knowledge regarding the antimicrobial spectrum of this compound, including qualitative and comparative quantitative data, detailed experimental methodologies for antimicrobial susceptibility testing, and a proposed mechanism of action based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

This compound is a brominated sesquiterpene belonging to the laurene class of natural products. It has been isolated from marine sources, including the red alga Laurencia filiformis and the Caribbean sponge Plakortis sp.. Natural products derived from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. The emergence of antimicrobial resistance necessitates the exploration of new chemical scaffolds, and marine-derived sesquiterpenes like this compound represent a promising area of research. This guide synthesizes the available data on the antimicrobial activity of this compound and provides a framework for future investigation.

Antimicrobial Spectrum of this compound

This compound has been reported to exhibit antimicrobial activity against both bacteria and fungi. Specifically, its activity has been noted against the Gram-positive bacterium Bacillus subtilis, and the fungi Trichophyton mentagrophytes and Candida albicans.

Quantitative Antimicrobial Activity
CompoundMicroorganismMIC (μg/mL)Reference
IsolauraldehydeBacillus subtilis35[1]
IsolauraldehydeStaphylococcus aureus27[1]
IsolauraldehydeCandida albicans70[1]

Note: This table presents data for a structurally related compound to provide a comparative context for the potential antimicrobial activity of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of a compound like this compound involves standardized in vitro assays to determine its inhibitory activity against various microorganisms. The following are detailed methodologies for key experiments that are typically cited in the evaluation of novel antimicrobial agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Positive control (microorganism in broth without the test compound).

  • Negative control (broth only).

  • Solvent control (microorganism in broth with the highest concentration of the solvent used).

Procedure:

  • A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Objective: To assess the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.

Materials:

  • Test compound (this compound).

  • Sterile filter paper disks (6 mm in diameter).

  • Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Standardized microbial inoculum.

  • Positive control (disk with a known antibiotic).

  • Negative control (disk with solvent only).

Procedure:

  • The surface of the agar plate is uniformly inoculated with the microbial suspension.

  • Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Compound This compound Stock Solution Dilution Serial Dilution (Broth Microdilution) Compound->Dilution Microorganism Standardized Microbial Inoculum Inoculation Inoculation Microorganism->Inoculation Media Sterile Growth Medium Media->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Data Collection (MIC/Zone of Inhibition) Incubation->Reading

Antimicrobial Susceptibility Testing Workflow.
Postulated Mechanism of Action: A Signaling Pathway Perspective

The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated. However, based on the known activities of other sesquiterpenes and halogenated marine natural products, a plausible hypothesis is the disruption of microbial cell membrane integrity and function. This could potentially interfere with key signaling pathways involved in cell wall synthesis, ion homeostasis, and energy metabolism.

The following diagram represents a hypothetical signaling pathway that could be disrupted by this compound, leading to antimicrobial effects.

potential_mechanism This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Disruption Membrane Permeabilization & Ion Channel Disruption Membrane->Disruption Ion Loss of Ion Homeostasis Disruption->Ion ATP ATP Depletion Disruption->ATP Apoptosis Cell Death Ion->Apoptosis ATP->Apoptosis

Hypothetical Mechanism of this compound Action.

Conclusion and Future Directions

This compound, a marine-derived sesquiterpene, demonstrates promising antimicrobial activity against a selection of bacteria and fungi. While comprehensive quantitative data remains to be fully published, comparative analysis with related compounds suggests significant potential. The experimental protocols outlined in this guide provide a standardized framework for the further evaluation of this compound's antimicrobial spectrum.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for extensive antimicrobial screening.

  • Determination of specific MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad panel of clinically relevant microorganisms, including drug-resistant strains.

  • Elucidation of the precise mechanism of action , including the identification of molecular targets and affected signaling pathways.

  • In vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

This technical guide serves as a starting point for these future investigations, aiming to accelerate the research and development of new antimicrobial agents from marine natural products.

References

The Uncharted Territory of Filiformin: A Technical Guide to Its Putative Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of November 2025, dedicated research on the specific effects of "filiformin" on mitochondrial respiration is not available in the public domain. The scientific community has extensively studied a similarly named biguanide, metformin , for its profound impact on mitochondrial function. This technical guide will, therefore, leverage the comprehensive data available for metformin to provide a foundational understanding of how a compound like this compound, if it shares a similar chemical nature, might influence mitochondrial bioenergetics. This document is intended for researchers, scientists, and drug development professionals as a speculative yet technically grounded exploration.

Core Concepts: The Mitochondrion as a Bioenergetic Hub

Mitochondria are central to cellular energy production through a process called oxidative phosphorylation (OXPHOS).[1][2] This intricate process involves the electron transport chain (ETC), a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, and ATP synthase (Complex V).[1][3][4] The ETC facilitates the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen.[2][5] This electron flow generates a proton gradient across the inner mitochondrial membrane, creating the mitochondrial membrane potential (ΔΨm).[3][4] This potential is the driving force for ATP synthase to produce the bulk of the cell's energy currency, adenosine triphosphate (ATP).[6][7][8]

Metformin as a Proxy: Unraveling the Mechanism of Action

Metformin's primary mitochondrial target is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][10][11][12] Its inhibitory action on Complex I leads to a cascade of downstream effects that are crucial for its therapeutic applications, particularly in type 2 diabetes and as a potential anti-cancer agent.[11][13]

Inhibition of Complex I and its Bioenergetic Consequences

Metformin acts as a mild and specific inhibitor of Complex I, which leads to:

  • Decreased Oxygen Consumption: By impeding electron flow through the ETC, metformin reduces the overall rate of mitochondrial respiration, which is measurable as a decrease in the oxygen consumption rate (OCR).[10][11]

  • Reduced ATP Synthesis: The inhibition of Complex I diminishes the proton gradient, thereby lowering the capacity of ATP synthase to produce ATP.[6][11] This can lead to a state of cellular energetic stress.

  • Altered Mitochondrial Membrane Potential (ΔΨm): The impact on ΔΨm can be complex. While a decrease in proton pumping due to Complex I inhibition would be expected to lower ΔΨm, the cellular response and compensatory mechanisms can lead to varied outcomes depending on the cell type and experimental conditions.[13][14]

  • Increased Glycolysis: To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis, the anaerobic breakdown of glucose to generate ATP.[10]

The following diagram illustrates the proposed mechanism of metformin at the mitochondrial level.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone e- H_out H_out Complex I->H_out H+ Complex II Complex II Complex II->Ubiquinone e- Complex III Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->H_out H+ Complex IV Complex IV H2O H2O Complex IV->H2O O2 -> H2O Complex IV->H_out H+ ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi -> ATP Ubiquinone->Complex III e- Cytochrome c->Complex IV e- H_out->ATP Synthase H+ NADH NADH NADH->Complex I -> NAD+ FADH2 FADH2 FADH2->Complex II -> FAD ADP ADP ADP->ATP Synthase Pi Pi Pi->ATP Synthase H_in H_in Metformin Metformin Metformin->Complex I Inhibition

Caption: Putative mechanism of action of a biguanide at the mitochondrial electron transport chain.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in the ATP:AMP ratio resulting from mitochondrial inhibition is a potent activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular metabolism.[11][15]

Activated AMPK orchestrates a metabolic shift to conserve energy:

  • Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like gluconeogenesis, lipid synthesis, and protein synthesis.[11]

  • Stimulation of Catabolic Pathways: It promotes ATP-generating processes such as fatty acid oxidation and glucose uptake.

The signaling cascade from mitochondrial inhibition to metabolic reprogramming is depicted below.

Filiformin_Metformin This compound / Metformin Mitochondrial_Complex_I Mitochondrial Complex I Filiformin_Metformin->Mitochondrial_Complex_I Inhibits Decreased_ATP Decreased ATP:AMP Ratio Mitochondrial_Complex_I->Decreased_ATP Leads to AMPK_Activation AMPK Activation Decreased_ATP->AMPK_Activation Activates Anabolic_Pathways Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK_Activation->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_Activation->Catabolic_Pathways Stimulates

Caption: Signaling cascade from mitochondrial inhibition to metabolic regulation.

Quantitative Data Summary (Based on Metformin Studies)

The following tables summarize the quantitative effects of metformin on key mitochondrial parameters. It is plausible that this compound, if it acts similarly, would produce comparable results.

Table 1: Effect on Oxygen Consumption Rate (OCR)

Cell TypeMetformin ConcentrationBasal OCR ChangeMaximal OCR ChangeReference
Primary Hepatocytes500 µM[13]
Breast Cancer Cells5 mM[10]
Intestinal Cells1 mMNot Reported[16]

Table 2: Effect on ATP Levels

Cell TypeMetformin ConcentrationATP Level ChangeReference
Primary Hepatocytes75 µM[13]
Primary Hepatocytes>500 µM[13]
ccRCC CellsNot Specified[16]

Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)

Cell TypeMetformin ConcentrationΔΨm ChangeReference
Primary Hepatocytes75 µM[13]
Cardiomyocytes (High Glucose)2 mM↑ (Reversal of decrease)[14]
ccRCC CellsNot Specified[16]

Experimental Protocols

Should research on this compound commence, the following established protocols for studying metformin's mitochondrial effects would be directly applicable.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer is a standard tool for measuring real-time cellular respiration. It measures the rate at which oxygen is consumed by cells in a microplate.

Protocol Outline:

  • Cell Seeding: Plate cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Seahorse XF Assay: Load the microplate into the Seahorse XF Analyzer. A typical mitochondrial stress test involves the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

    • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument software calculates OCR parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Start Start Cell_Seeding Seed Cells in XF Microplate Start->Cell_Seeding Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment Assay_Medium_Change Change to XF Assay Medium Drug_Treatment->Assay_Medium_Change Seahorse_Assay Run Mitochondrial Stress Test Assay_Medium_Change->Seahorse_Assay Data_Analysis Analyze OCR Data Seahorse_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Fluorescent cationic dyes that accumulate in the mitochondria in a membrane potential-dependent manner are used.[17] Common dyes include JC-1, TMRM (Tetramethylrhodamine, Methyl Ester), and TMRE (Tetramethylrhodamine, Ethyl Ester).[17][18]

Protocol Outline (using JC-1):

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described above.

  • Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[17]

  • Washing: Gently wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Determination of Cellular ATP Levels

Principle: ATP levels are typically measured using a luciferase-based bioluminescence assay.[19] The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol Outline:

  • Cell Culture and Treatment: Culture and treat cells with the test compound.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • Luminometry: Add the cell lysate to a reaction mixture containing luciferase and luciferin.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Quantification: Determine the ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.

Conclusion and Future Directions

While the direct effects of this compound on mitochondrial respiration remain to be elucidated, the extensive research on metformin provides a robust framework for investigation. The primary hypothesis would be that this compound, like metformin, is a mild inhibitor of mitochondrial Complex I. This action would be expected to decrease oxygen consumption, modulate ATP levels and mitochondrial membrane potential, and activate the AMPK signaling pathway.

Future research should focus on:

  • Directly assessing the effect of this compound on the activity of isolated mitochondrial respiratory chain complexes.

  • Performing comprehensive cellular bioenergetic profiling using techniques like Seahorse XF analysis.

  • Investigating the downstream signaling consequences, particularly the activation of AMPK and its targets.

By employing the methodologies outlined in this guide, the scientific community can begin to chart the mitochondrial effects of this compound and determine its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Filiformin from Laurencia filiformis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurencia filiformis, a species of red algae, is a rich source of diverse halogenated secondary metabolites, particularly sesquiterpenes.[1][2] One such compound of interest is Filiformin, a sesquiterpene with a unique tricyclic structure.[3] This document provides detailed application notes and protocols for the isolation and purification of this compound from Laurencia filiformis, intended for researchers, scientists, and professionals in the field of drug development.

The methodologies outlined below are compiled from established procedures for the extraction and separation of sesquiterpenes from marine algae of the Laurencia genus.[2][4] These protocols will guide users through the process of sample collection, extraction, and chromatographic purification to obtain this compound.

Data Presentation

While specific quantitative yields for each step of this compound isolation are not extensively reported in the literature, the following table provides a general overview of the expected outcomes based on typical phytochemical isolation procedures. Actual yields may vary depending on the collection site, season, and specific extraction conditions.

ParameterDescriptionReference
Starting Material Air-dried and powdered Laurencia filiformis[2]
Extraction Solvent Dichloromethane or a mixture of n-hexane and ethyl acetate[2]
Crude Extract Yield Variable, typically a few percent of the dry algal mass-
Purification Method Silica gel column chromatography followed by preparative TLC or HPLC[2][4][5]
Final Product Crystalline solid[3]
Purity >95% as determined by NMR and HPLC[5]
Melting Point 86.4-87.3 °C[3]
Optical Rotation [α]D -20.0 (CHCl3)[3]

Experimental Protocols

Collection and Preparation of Algal Material

This protocol describes the initial steps of collecting and preparing Laurencia filiformis for extraction.

Materials:

  • Freshly collected Laurencia filiformis

  • Seawater (for rinsing)

  • Deionized water

  • Blotting paper or centrifuge with a salad spinner insert

  • Well-ventilated area for air-drying or a freeze-dryer

  • Blender or grinder

Procedure:

  • Collection: Collect Laurencia filiformis from its natural habitat, preferably from a clean, unpolluted marine environment.[6]

  • Initial Cleaning: Upon collection, gently rinse the algal material with fresh seawater to remove sand, epiphytes, and other marine organisms.[6]

  • Desalting: Further rinse the algae with deionized water to remove excess salts.

  • Drying:

    • Air-Drying: Spread the cleaned algae in a thin layer in a well-ventilated area, protected from direct sunlight, until completely dry. This may take several days.

    • Freeze-Drying (Lyophilization): For optimal preservation of chemical constituents, freeze-dry the algal material until a constant weight is achieved.

  • Grinding: Once thoroughly dried, grind the algal material into a fine powder using a blender or a laboratory grinder.[2] Store the powdered alga in a sealed, airtight container in a cool, dark, and dry place until extraction.

Solvent Extraction of Crude Bioactive Compounds

This protocol details the extraction of secondary metabolites, including this compound, from the prepared algal powder.

Materials:

  • Dried and powdered Laurencia filiformis

  • Extraction solvent: Dichloromethane (CH₂Cl₂) or n-hexane:ethyl acetate (1:1, v/v)

  • Large Erlenmeyer flask or beaker

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh the dried algal powder and place it in a large Erlenmeyer flask.

  • Solvent Addition: Add the extraction solvent to the flask. A common ratio is 10 mL of solvent per 1 gram of dried powder.

  • Extraction: Stir the mixture at room temperature for 24 hours.[7] For exhaustive extraction, this process can be repeated three times with fresh solvent.[2]

  • Filtration: After each extraction cycle, filter the mixture through a Büchner funnel to separate the solvent extract from the algal residue.

  • Combine Extracts: Pool the filtrates from all extraction cycles.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily or semi-solid extract.

  • Storage: Store the crude extract at -20°C until further purification.

Chromatographic Purification of this compound

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract of Laurencia filiformis

  • Silica gel (for column chromatography, 60 Å, 70-230 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane and ethyl acetate

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining reagent (e.g., vanillin-sulfuric acid)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate). This is known as a step gradient.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-20 mL each) in separate tubes.

  • TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1).

  • Visualization: Visualize the spots on the TLC plate under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by gentle heating). This compound and other sesquiterpenes will appear as distinct spots.

  • Pooling Fractions: Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles (i.e., fractions with spots of the same retention factor, Rf).

  • Final Concentration: Concentrate the pooled fractions using a rotary evaporator to yield purified this compound.

  • Further Purification (Optional): If the purity is not satisfactory, a second chromatographic step, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), can be employed for final purification.[5]

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.[3][5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[3]

  • X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule.[3][5]

Visualizations

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis collection Collection of Laurencia filiformis washing Washing and Cleaning collection->washing drying Drying (Air or Freeze-Drying) washing->drying grinding Grinding to Powder drying->grinding maceration Maceration with Solvent (e.g., Dichloromethane) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of this compound Fractions tlc_monitoring->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound analysis Spectroscopic Analysis (NMR, MS, X-ray) pure_this compound->analysis

References

Application Notes and Protocols for the Quantitative Analysis of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial request specified "Filiformin." However, extensive searches did not yield information on a compound with this name in the context of analytical chemistry. It is highly likely that this was a typographical error for "Metformin," a widely prescribed medication for type 2 diabetes. The following documentation provides detailed methods for the quantification of Metformin.

Introduction

Metformin is a biguanide class oral antihyperglycemic agent used as a first-line treatment for type 2 diabetes. Accurate and reliable quantification of Metformin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Metformin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) for Metformin Quantification

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust, cost-effective, and widely used method for the quantification of Metformin in bulk drug and pharmaceutical dosage forms.[1][2][3][4] The method's simplicity and accuracy make it suitable for routine quality control analysis.[1][2] The separation is typically achieved on a C18 column using an isocratic mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][2][5] Detection is commonly performed at a wavelength of around 233 nm.[2]

Experimental Protocol: RP-HPLC for Metformin in Tablets

1. Materials and Reagents:

  • Metformin Hydrochloride reference standard

  • HPLC grade acetonitrile and/or methanol

  • Potassium dihydrogen orthophosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC grade water

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen orthophosphate buffer and acetonitrile (e.g., in a 70:30 v/v ratio), with the pH adjusted to a specific value (e.g., 3.0 or 5.75) using orthophosphoric acid.[1][2][5]

  • Flow Rate: 1.0 mL/min[1][2][3][5]

  • Column Temperature: Ambient

  • Detection Wavelength: 233 nm[2][6]

  • Injection Volume: 10-20 µL

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve 10 mg of Metformin HCl reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 2-25 µg/mL).[2][6]

5. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder at least 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Metformin HCl and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis:

  • Inject equal volumes of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

  • Record the peak areas and retention times.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Metformin in the sample solution from the calibration curve.

Quantitative Data Summary for HPLC Methods

ParameterMethod 1Method 2Method 3
Column C18 (250 cm x 4.6 mm, 5µm)[1]Phenomenex C18 (250 x 4.60 mm, 5µ)[2]Symmetry C18 (150mm x 4.6mm, 5µ)[5]
Mobile Phase Phosphate Buffer:Acetonitrile (70:30)[1]Acetonitrile:Phosphate Buffer (65:35), pH 5.75[2]Methanol:Phosphate Buffer (70:30), pH 3[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[5]
Detection λ 265 nm[1]233 nm[2]232 nm[5]
Retention Time 0.954 min[1]~3-4 min (estimated)2.403 min[5]
Linearity Range 4000-6000 mcg/ml[1]0-25 µg/ml[2]50-250 µg/ml[5]
LOD 1.12 mcg/ml[1]Not Reported2.17 µg/ml[5]
LOQ 3.38 mcg/ml[1]Not Reported6.60 µg/ml[5]

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detector UV Detector (233 nm) column->detector Separation data Data Acquisition & Processing detector->data Signal result Quantification data->result Calibration Curve

Caption: A typical workflow for Metformin quantification using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective method for the quantification of Metformin in complex biological matrices such as plasma and urine.[7][8][9][10][11] This technique is the gold standard for pharmacokinetic and bioequivalence studies due to its ability to achieve low limits of quantification (LLOQ).[7][10] The method typically involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 or HILIC column and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

Experimental Protocol: LC-MS/MS for Metformin in Human Plasma

1. Materials and Reagents:

  • Metformin Hydrochloride reference standard

  • Metformin-d6 (or other suitable internal standard, IS)

  • HPLC or LC-MS grade acetonitrile and methanol

  • Formic acid

  • HPLC grade water

  • Human plasma (blank)

2. Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 or HILIC analytical column

3. LC Conditions:

  • Column: ACQUITY UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent C18 column[8][12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min[8][12]

  • Gradient: A typical gradient might start with high organic phase, suitable for HILIC, or a standard reverse-phase gradient.

  • Injection Volume: 1-10 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Metformin: e.g., m/z 130.1 → 71.1[13]

    • Internal Standard (Phenformin): e.g., m/z 206 → 105[14]

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

6. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of Metformin and a fixed amount of IS into blank plasma.

  • Process these samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Metformin/IS) against the nominal concentration. A weighted linear regression (1/x²) is often used.

Quantitative Data Summary for LC-MS/MS Methods

ParameterMethod 1[7]Method 2[8]Method 3[14]
Matrix Plasma, UrineHuman PlasmaHuman Plasma
Sample Prep Protein PrecipitationProtein PrecipitationProtein Precipitation
Column Agilent Eclipse XDB-C18Waters RP-C18Nucleosil C18
Linearity Range 4.95–2970 ng/mL (Plasma)50 - 2000 ng/mL6.0-3550 ng/ml
LLOQ 4.95 ng/mL (Plasma)50 ng/mL6.0 ng/ml
Internal Standard Deuterated analogsGlipizidePhenformin[14]
MRM Transition Not specified130.0 → 70.9 m/z130 to 86 m/z[14]

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt cent Centrifuge ppt->cent supernatant Collect Supernatant cent->supernatant lcms LC-MS/MS System supernatant->lcms Inject esi ESI Source lcms->esi Elution msms Tandem MS (MRM) esi->msms Ionization data Data Acquisition msms->data Detection quant Quantification data->quant Peak Area Ratio

Caption: Workflow for bioanalytical quantification of Metformin by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

ELISA is a plate-based immunoassay technique used for detecting and quantifying proteins, peptides, antibodies, and hormones.[15] While less common for the direct quantification of small molecules like Metformin, competitive ELISAs can be developed for this purpose. However, the most frequent application of ELISA in Metformin-related research is the quantification of protein biomarkers that may be affected by Metformin treatment, such as inflammatory cytokines or metabolic hormones. The sandwich ELISA is the most common format, offering high specificity and sensitivity.[15][16][17]

General Protocol: Sandwich ELISA for a Protein Biomarker

1. Materials and Reagents:

  • ELISA plate pre-coated with a capture antibody specific to the target protein.

  • Detection antibody (biotinylated).

  • Streptavidin-HRP (Horseradish Peroxidase).

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Wash Buffer.

  • Assay Diluent.

  • Recombinant protein standard.

  • Biological samples (e.g., plasma, cell lysate).

2. Procedure:

  • Prepare Reagents: Reconstitute and dilute standards, samples, and detection antibodies as per the kit manufacturer's instructions.

  • Add Standards and Samples: Add 100 µL of standard solutions and samples to the appropriate wells of the coated plate. Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[18]

  • Wash: Aspirate the contents of the wells and wash 3-4 times with wash buffer.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 45 minutes at room temperature.

  • Wash: Repeat the wash step.

  • Develop Color: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.[18]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average zero standard OD from all readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration. A four-parameter logistic (4-PL) curve fit is commonly used.

  • Calculate the concentration of the target protein in the samples by interpolating their OD values from the standard curve.

Sandwich ELISA Workflow Diagram

Sandwich_ELISA plate Plate with Capture Ab sample Add Sample/Standard plate->sample wash1 Wash sample->wash1 Incubate detect_ab Add Detection Ab wash1->detect_ab wash2 Wash detect_ab->wash2 Incubate hrp Add Streptavidin-HRP wash2->hrp wash3 Wash hrp->wash3 Incubate tmb Add TMB Substrate wash3->tmb stop Add Stop Solution tmb->stop Incubate (Dark) read Read OD at 450 nm stop->read analyze Analyze Data read->analyze

References

Application Notes and Protocols: Metformin as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin, a widely prescribed first-line therapy for type 2 diabetes, has garnered significant attention for its potential as an anticancer agent. Accumulating evidence from preclinical and clinical studies suggests that metformin exerts pleiotropic effects on various cancers, inhibiting cell proliferation, inducing apoptosis, and targeting cancer stem cells. These application notes provide a comprehensive overview of metformin's anticancer properties, detailing its mechanisms of action, and offering standardized protocols for in vitro and in vivo evaluation.

Mechanism of Action

Metformin's anticancer activity is attributed to both direct (AMP-activated protein kinase [AMPK]-dependent and independent) and indirect (insulin-lowering) mechanisms.

Direct Effects: Metformin's primary intracellular target is the mitochondrial respiratory chain complex I. Inhibition of this complex leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis.

  • AMPK-Dependent Pathways:

    • Inhibition of mTOR Signaling: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of mTORC1, a key regulator of cell growth and proliferation, leads to decreased protein synthesis.

    • Cell Cycle Arrest: Metformin can induce cell cycle arrest at the G0/G1 phase.[1][2] This is often accompanied by a decrease in the expression of cyclin D1.[1][3]

    • Induction of Apoptosis: Metformin can trigger apoptosis through both intrinsic and extrinsic pathways.[4][5]

  • AMPK-Independent Pathways: Metformin can also exert anticancer effects independently of AMPK, although these mechanisms are less well-defined.

Indirect Effects: As an insulin-sensitizing agent, metformin reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels.[3] Since hyperinsulinemia is linked to an increased risk and progression of several cancers, this systemic effect contributes to metformin's overall antitumor activity.[6]

Signaling Pathways

Metformin's anticancer effects are mediated through the modulation of several key signaling pathways.

Metformin_Signaling_Pathways Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Insulin_IGF1 ↓ Insulin/IGF-1 Signaling Metformin->Insulin_IGF1 Systemic Effect AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP Inhibition AMPK AMPK Activation AMP_ATP->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibition Apoptosis ↑ Apoptosis AMPK->Apoptosis Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↓ Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Insulin_IGF1->Cell_Growth

Caption: Metformin's primary signaling pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo anticancer effects of metformin across various cancer types.

Table 1: In Vitro Efficacy of Metformin (IC50 Values)
Cell LineCancer TypeIC50 (mM)Incubation Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer51.4Not Specified[7]
BT474Luminal A Breast Cancer>100Not Specified[7]
MDA-MB-453Her2-Positive Breast Cancer51.3Not Specified[7]
Hs578TTriple-Negative Breast Cancer~10-100 (estimated)Not Specified[8]
SKOV3Ovarian Cancer~5-1048[9]
PANC-1Pancreatic CancerNot SpecifiedNot Specified[10]
5637Bladder Cancer~548[11]
T24Bladder Cancer>1048[11]
UMUC3Bladder Cancer8.25Not Specified[3]
J82Bladder Cancer30.24Not Specified[3]
C6 GliomaGlioma5.37 (sensitive subpopulation)Not Specified[12]
Lewis Lung CarcinomaLung Cancer2.42 (sensitive subpopulation)Not Specified[12]
KHOS/NPOsteosarcoma2.5Not Specified[2]
AGSGastric Cancer>10Not Specified[13]
Table 2: In Vivo Efficacy of Metformin (Tumor Growth Inhibition)
Cancer TypeAnimal ModelMetformin DoseTreatment DurationTumor Growth Inhibition (%)Reference
Breast CancerNude mice with 4T1 xenografts250 mg/kg/day2 weeksSignificant decrease[1]
Pancreatic CancerNude mice with PANC-1 xenografts50-250 mg/kg/day (i.p.)Not SpecifiedDose-dependent inhibition[10][14]
Oral Squamous Cell CarcinomaNude mice with CAL27 xenografts200 µg/ml (oral)Not Specified58.77[15]
OsteosarcomaNude mice with KHOS/NP xenografts~12 mg/day/mouse4 weeksSignificant inhibition[2]
Bladder CancerXenograft model100 mg/kg/dayNot SpecifiedSubstantial inhibition[11]
Castration-Resistant Prostate CancerPDX mouse model30-270 mg/kg/day (oral)2 monthsDose-dependent inhibition[16]
Breast CancerNude mice with MDA-MB231 xenograftsNot SpecifiedNot SpecifiedDelayed tumor growth[17]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer effects of metformin are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of metformin on the proliferation of cancer cells.

MTT_Assay_Workflow Start Seed cells in 96-well plates Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Metformin (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure Measure absorbance at 490 nm Add_DMSO->Measure End Calculate cell viability Measure->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Metformin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.[9][18]

  • Replace the medium with fresh medium containing various concentrations of metformin (e.g., 0, 2.5, 5, 10, 20, 40, 80 mM).[9][18]

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 492 nm using a microplate reader.[18]

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following metformin treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Metformin stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to adhere.[18]

  • Treat the cells with the desired concentrations of metformin for the specified duration (e.g., 48 hours).[9]

  • Harvest the cells by trypsinization and wash twice with cold PBS.[18]

  • Resuspend 1 x 105 cells in 1X binding buffer.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9][18]

  • Add 400 µL of 1X binding buffer to each tube.[18]

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to determine the effect of metformin on the expression levels of specific proteins involved in signaling pathways.

Western_Blot_Workflow Start Treat cells with Metformin Lyse Lyse cells and extract proteins Start->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to PVDF membrane Separate->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibody Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal with ECL Incubate_Secondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: General workflow for Western Blot analysis.

Materials:

  • Cancer cell line of interest

  • Metformin stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-AMPK, AMPK, p-mTOR, mTOR, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Treat cells with metformin for the desired time and concentration.

  • Lyse the cells in RIPA buffer and collect the protein lysates.[19]

  • Determine the protein concentration using a BCA assay.[17]

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[17]

  • Transfer the proteins to a PVDF membrane.[17]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19]

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).[19]

In Vivo Xenograft Mouse Model

This protocol evaluates the in vivo antitumor efficacy of metformin.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Metformin solution for administration (oral or intraperitoneal)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1 x 106 cells) into the flank of the mice.[1][17]

  • Allow tumors to grow to a palpable size (e.g., ~4 mm in diameter or a mean volume of 100-130 mm3).[1][17]

  • Randomize mice into control and treatment groups.

  • Administer metformin daily via the desired route (e.g., 250 mg/kg intraperitoneally or in drinking water).[1]

  • Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the experiment, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]

Conclusion

Metformin demonstrates significant potential as an anticancer agent, acting through multiple signaling pathways to inhibit cancer cell growth and induce apoptosis. The protocols outlined in these application notes provide a standardized framework for researchers to investigate and validate the anticancer effects of metformin in various cancer models. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application in oncology.

References

Application Note and Protocol for Studying Mitochondrial Oxygen Uptake with Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Filiformin" did not yield specific results. Based on the context of the query and the close resemblance in name, this document provides information on Metformin , a widely studied biguanide drug known to modulate mitochondrial oxygen uptake. It is presumed that "this compound" may be a related compound or a misspelling.

Introduction

Metformin is a first-line therapeutic agent for type 2 diabetes that has garnered significant interest for its potential anti-cancer properties.[1][2][3][4] Its primary cellular target is Complex I of the mitochondrial electron transport chain.[5][6][7][8] By inhibiting Complex I, metformin reduces mitochondrial respiration and ATP production, leading to cellular energy stress.[5][9][10] This application note provides a detailed protocol for studying the effects of metformin on mitochondrial oxygen uptake in cultured cells using high-resolution respirometry, specifically with the Seahorse XF Analyzer.

Mechanism of Action

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain Complex I.[5][6][8] This inhibition leads to a decrease in proton pumping and, consequently, a reduction in the proton motive force required for ATP synthesis. The resulting decrease in the ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activated AMPK initiates downstream signaling pathways that promote catabolism and inhibit anabolic processes, thereby restoring cellular energy balance. In cancer cells, the sustained energy stress induced by metformin can lead to cell cycle arrest and apoptosis.[11][12][13][14][15][16]

Metformin Metformin Complex_I Mitochondrial Complex I Metformin->Complex_I Inhibits H_pumping Proton Pumping (Reduced) Complex_I->H_pumping PMF Proton Motive Force (Decreased) H_pumping->PMF ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP_Production ATP Production (Decreased) ATP_Synthase->ATP_Production ATP_ADP_Ratio ATP/ADP Ratio (Decreased) ATP_Production->ATP_ADP_Ratio AMPK AMPK Activation ATP_ADP_Ratio->AMPK Downstream Downstream Signaling AMPK->Downstream Apoptosis Apoptosis Downstream->Apoptosis in cancer cells

Figure 1: Simplified signaling pathway of Metformin's effect on mitochondrial respiration and downstream cellular events.

Data Presentation

The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test experiment investigating the effect of metformin on a cancer cell line.

Table 1: Oxygen Consumption Rate (OCR) Parameters

TreatmentBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)Non-Mitochondrial Respiration (pmol/min)
Vehicle Control 150 ± 10100 ± 8300 ± 20100 ± 1520 ± 3
Metformin (5 mM) 100 ± 1260 ± 7180 ± 1544 ± 1022 ± 4

Table 2: Extracellular Acidification Rate (ECAR) Parameters

TreatmentBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)
Vehicle Control 20 ± 245 ± 5
Metformin (5 mM) 35 ± 360 ± 6

Experimental Protocols

This protocol outlines the measurement of mitochondrial oxygen consumption in cultured cells treated with metformin using a Seahorse XF24 or XFe96 Extracellular Flux Analyzer.[17][18][19]

Materials
  • Seahorse XF Analyzer (XF24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Metformin hydrochloride

  • Oligomycin

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

  • Rotenone/Antimycin A

  • Cell line of interest (e.g., a cancer cell line)

  • Standard cell culture reagents

Protocol
  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density to achieve 80-90% confluency on the day of the assay.

    • Incubate overnight in a CO2 incubator at 37°C.

  • Metformin Treatment (Optional Pre-treatment):

    • Treat cells with the desired concentrations of metformin for a specified duration (e.g., 24 hours) prior to the assay. Include a vehicle-treated control group.

  • Hydrate Sensor Cartridge:

    • On the day before the assay, add Seahorse XF Calibrant Solution to each well of the utility plate and lower the sensor cartridge into the utility plate.

    • Incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium:

    • Warm the Seahorse XF Assay Medium to 37°C and adjust the pH to 7.4.

    • Supplement the medium with substrates as required for the specific cell type and experimental design (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Prepare Mitochondrial Stress Test Compounds:

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. For example:

      • Oligomycin: 1.0 µM

      • FCCP: 1.0 µM (this may require optimization for each cell line)

      • Rotenone/Antimycin A: 0.5 µM each

  • Cell Plate Preparation:

    • Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Load Sensor Cartridge:

    • Load the prepared mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the response.

cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 2) cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Microplate Treat_Cells Treat with Metformin (or Vehicle) Seed_Cells->Treat_Cells Equilibrate_Cells Wash and Equilibrate Cells in Assay Medium Treat_Cells->Equilibrate_Cells Hydrate_Cartridge Hydrate Sensor Cartridge with Calibrant Load_Cartridge Load Stress Compounds into Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Prep_Reagents Prepare Assay Medium and Stress Compounds Prep_Reagents->Load_Cartridge Calibrate Calibrate Analyzer Equilibrate_Cells->Calibrate Load_Cartridge->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Analyze_Data Analyze OCR and ECAR Data Run_Assay->Analyze_Data

Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test to evaluate the effect of Metformin.

Logical Relationships

The following diagram illustrates the logical relationship between metformin treatment, its effect on mitochondrial oxygen uptake, and the potential downstream cellular consequences.

Metformin Metformin Treatment Mitochondria Mitochondria Metformin->Mitochondria Targets Oxygen_Uptake Oxygen Uptake (Decreased) Mitochondria->Oxygen_Uptake Leads to ATP_Production ATP Production (Decreased) Oxygen_Uptake->ATP_Production Energy_Stress Cellular Energy Stress ATP_Production->Energy_Stress AMPK_Activation AMPK Activation Energy_Stress->AMPK_Activation Cell_Cycle_Arrest Cell Cycle Arrest Energy_Stress->Cell_Cycle_Arrest Can induce Apoptosis Apoptosis Energy_Stress->Apoptosis Can induce Glycolysis Compensatory Glycolysis (Increased) AMPK_Activation->Glycolysis

Figure 3: Logical relationship between Metformin treatment, mitochondrial function, and cellular outcomes.

References

Application Notes and Protocols for In Vivo Studies of Filiformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy, safety, and mechanism of action of Filiformin, a novel natural product. Drawing parallels from the well-studied biguanide metformin, these protocols are designed to be a robust starting point for preclinical investigation.

Introduction to this compound and Preclinical Rationale

This compound is a natural product with a proposed mechanism of action analogous to biguanides like metformin and phenformin. These compounds are known to modulate cellular metabolism and have shown therapeutic potential in metabolic diseases and oncology.[1][2] The primary molecular target is hypothesized to be the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways, which is beneficial in conditions like type 2 diabetes and cancer.[2][3]

The following protocols outline a strategic approach to the in vivo evaluation of this compound, from initial toxicity and pharmacokinetic profiling to efficacy testing in relevant disease models and detailed mechanistic studies.

General In Vivo Experimental Design Considerations

A well-structured in vivo study is critical for obtaining reproducible and translatable results.[4] Key considerations include the appropriate selection of animal models, clear definition of objectives and endpoints, and the implementation of randomization and blinding to minimize bias.[4][5]

Key Principles for Robust In Vivo Studies:
  • Animal Model Selection: Choose animal models that are relevant to the human disease being studied.[5]

  • Randomization and Blinding: Randomly assign animals to treatment groups to reduce selection bias.[5] Blinding of investigators to the treatment allocation is crucial to prevent unconscious bias during data collection and analysis.[5]

  • Control Groups: Include both negative (vehicle-treated) and positive controls to ensure the validity of the experimental outcomes.[4]

  • Sample Size: Determine the optimal sample size to achieve statistically significant results while adhering to ethical principles of animal welfare.[5]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic and Toxicity Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of this compound, is a prerequisite for efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Administration: Administer this compound intravenously (IV) and orally (PO) at a single dose. A typical starting dose for a natural product could be in the range of 10-100 mg/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters for this compound

ParameterDescriptionUnits
CmaxMaximum plasma concentrationng/mL
TmaxTime to reach Cmaxh
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng*h/mL
t1/2Half-lifeh
F%Bioavailability%
Protocol: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Methodology:

  • Animal Model: Male and female Swiss albino mice (n=5 per sex per group).

  • Administration: Administer single escalating doses of this compound orally.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days.

  • Data Collection: Record body weight changes and perform gross necropsy at the end of the study.

  • Data Analysis: Determine the MTD.

Efficacy Studies in Disease Models

Based on the proposed mechanism of action, this compound should be evaluated in relevant models of metabolic disease and cancer.

Protocol: Efficacy in a Type 2 Diabetes Model

Objective: To evaluate the anti-hyperglycemic effect of this compound in a model of type 2 diabetes.

Methodology:

  • Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

  • Treatment Groups (n=10 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., Metformin)

  • Administration: Administer treatments daily via oral gavage for 4-6 weeks.

  • Efficacy Endpoints:

    • Monitor blood glucose levels and body weight weekly.

    • Perform an oral glucose tolerance test (OGTT) at the end of the study.

    • Measure plasma insulin and HbA1c levels.

  • Data Analysis: Compare the mean values of the efficacy endpoints between the treatment groups.

Table 2: Expected Outcomes in a Type 2 Diabetes Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Metformin
Fasting Blood Glucose (mg/dL)HighReducedSignificantly ReducedSignificantly Reduced
Glucose AUC in OGTTHighReducedSignificantly ReducedSignificantly Reduced
Plasma Insulin (ng/mL)HighReducedSignificantly ReducedSignificantly Reduced
HbA1c (%)HighReducedSignificantly ReducedSignificantly Reduced
Protocol: Efficacy in a Xenograft Cancer Model

Objective: To assess the anti-tumor activity of this compound in a cancer xenograft model.

Methodology:

  • Animal Model: Athymic nude mice.

  • Cell Line: Subcutaneously implant a relevant human cancer cell line (e.g., prostate cancer cell line C4-2).[6]

  • Treatment Groups (n=10 per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., standard-of-care chemotherapeutic)

  • Administration: Once tumors are established, administer treatments daily via oral gavage.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, harvest tumors for weight and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI).

Table 3: Expected Outcomes in a Xenograft Cancer Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Tumor Volume (mm³)Progressive GrowthSlower GrowthSignificant Growth InhibitionSignificant Growth Inhibition/Regression
Tumor Weight (g)HighReducedSignificantly ReducedSignificantly Reduced
Tumor Growth Inhibition (%)0>20%>50%>70%

Mechanistic Studies: Signaling Pathways

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways.

Proposed Signaling Pathways Modulated by this compound

Based on the actions of metformin, this compound is hypothesized to primarily activate the AMPK pathway, which in turn can influence several downstream signaling cascades.[2][3]

Filiformin_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK mTOR mTOR Inhibition AMPK->mTOR inhibits Gluconeogenesis Hepatic Gluconeogenesis Inhibition AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Cell_Growth Inhibition of Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Induction of Apoptosis

Figure 1: Proposed primary signaling pathway of this compound action.

Metformin has also been shown to modulate other pathways, including the insulin/IGF-1, MAPK, and NF-κB pathways.[2][6][7]

Filiformin_Crosstalk_Pathways cluster_0 Primary Target cluster_1 Downstream Effects This compound This compound AMPK AMPK This compound->AMPK mTOR mTOR AMPK->mTOR inhibits Insulin_IGF1 Insulin/IGF-1 Signaling AMPK->Insulin_IGF1 modulates MAPK MAPK Pathway AMPK->MAPK modulates NFkB NF-κB Pathway AMPK->NFkB inhibits

Figure 2: Potential crosstalk of this compound-activated AMPK with other key signaling pathways.

Protocol: Western Blot Analysis of Key Signaling Proteins

Objective: To quantify the effect of this compound on the phosphorylation and expression of key proteins in the targeted signaling pathways.

Methodology:

  • Sample Collection: Harvest tissues (e.g., liver, tumor) from the efficacy studies.

  • Protein Extraction: Isolate total protein from the tissue samples.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against key signaling proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, etc.).

    • Incubate with appropriate secondary antibodies.

    • Detect and quantify the protein bands.

  • Data Analysis: Normalize the expression of phosphorylated proteins to the total protein expression.

Table 4: Key Proteins for Western Blot Analysis

PathwayProtein (Phosphorylated)Protein (Total)Expected Change with this compound
AMPKp-AMPK (Thr172)AMPKIncrease
mTORp-mTOR (Ser2448)mTORDecrease
Insulin/IGF-1p-Akt (Ser473)AktDecrease
MAPKp-ERK1/2 (Thr202/Tyr204)ERK1/2Variable

Experimental Workflow

The overall workflow for the in vivo evaluation of this compound should follow a logical progression from foundational studies to more complex efficacy and mechanistic investigations.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insights PK_Tox Pharmacokinetics & Toxicity Profiling Efficacy_T2D Efficacy in Type 2 Diabetes Model PK_Tox->Efficacy_T2D Efficacy_Cancer Efficacy in Cancer Xenograft Model PK_Tox->Efficacy_Cancer Mechanism Signaling Pathway Analysis Efficacy_T2D->Mechanism Efficacy_Cancer->Mechanism

Figure 3: A phased experimental workflow for the in vivo study of this compound.

Conclusion

These application notes and protocols provide a detailed framework for the preclinical in vivo investigation of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy, and by elucidating its molecular mechanisms of action, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. Adherence to rigorous experimental design and best practices in animal research will be paramount to the success of these studies.[4]

References

Troubleshooting & Optimization

Technical Support Center: Filiformin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Filiformin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction yield of this compound, a representative sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: My this compound extraction yield is consistently low. What are the most common causes?

Low extraction yields can stem from several factors throughout the experimental workflow. The most critical parameters to investigate are the choice of solvent, extraction temperature and duration, and the physical state of the plant material.[1][2][3] Inadequate cell wall disruption due to incorrect particle size can also significantly hinder solvent penetration.[3] Additionally, the stability of sesquiterpene lactones should be considered, as they can degrade under certain conditions.[4]

Q2: How does the choice of solvent impact the extraction of this compound?

Solvent selection is a critical factor determining extraction efficiency.[1] Since this compound is a sesquiterpenoid lactone, it is lipophilic. Therefore, non-polar or semi-polar solvents are generally more effective.[1] Common choices include methanol, ethanol, acetone, chloroform, and ethyl acetate.[5][6][7] The polarity of the solvent must be matched to the target compound for optimal results. For instance, hydrophilic mixtures, such as methanol/water with a small percentage of formic acid, have been shown to yield high recoveries of some sesquiterpenoid lactones.[6]

Q3: Can the temperature and duration of the extraction process be optimized?

Yes, both temperature and time are crucial and often interdependent variables. Higher temperatures can increase the solubility and diffusion rate of the target compound, potentially improving the yield.[1] However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds like this compound.[1] It is essential to find a balance. For example, in a study on other sesquiterpene lactones, moderate temperatures between 40°C and 60°C were found to be effective.[1]

Q4: What is the ideal particle size for the plant material before extraction?

Finely grinding the plant material increases the surface area available for solvent contact, which generally improves extraction efficiency.[3] However, excessively fine powder can lead to difficulties during filtration and may cause the solvent to channel, resulting in incomplete extraction. A consistent and appropriate particle size is key for reproducible results.

Q5: Are there advanced extraction techniques that can improve my yield compared to traditional methods like maceration or Soxhlet extraction?

Absolutely. Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages.[8][9][10] These methods can reduce extraction time, decrease solvent consumption, and often result in higher yields by enhancing the disruption of plant cell walls and improving mass transfer.[11][12] For example, MAE has been shown to be a sustainable and efficient method for extracting sesquiterpene lactones.[13]

Q6: My extract contains many impurities. How can I improve the purity of the extracted this compound?

Improving purity can be achieved at both the extraction and post-extraction stages. During extraction, optimizing the solvent system can enhance selectivity for this compound. Post-extraction, various chromatographic techniques are employed for purification.[5][10] Solid-Phase Extraction (SPE) can be used for a preliminary cleanup to separate sesquiterpene lactones from more polar compounds like phenolics.[6] For higher purity, techniques like High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) are effective.[10][14]

Q7: I've noticed a decrease in this compound concentration in my powdered plant material over time. Is this expected?

Yes, this is a known issue with sesquiterpene lactones. They can be unstable, and their concentration in powdered herbal material can decrease over time.[4] One study reported a 20% loss of total sesquiterpenes after 15-20 days.[4] It is highly recommended to use freshly powdered plant material for extraction to ensure accurate quantification and maximum yield.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to extract the compound effectively.[1] 3. Poor Sample Preparation: The particle size of the plant material may be too large.[3] 4. Degradation of Target Compound: this compound may be degrading due to excessive heat or prolonged extraction.[1]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures).[1] 2. Optimization Studies: Perform a time-course and temperature-variation study to find the optimal balance that maximizes yield without causing degradation.[1] 3. Grinding: Ensure the plant material is finely and uniformly powdered. 4. Use Advanced Methods: Consider using UAE or MAE which often use lower temperatures and shorter times.[12][13]
Inconsistent Results 1. Variable Plant Material: The source, age, or storage conditions of the plant material may differ between batches.[15] 2. Inconsistent Grinding: Variation in particle size between experiments. 3. Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent-to-solid ratio.[2]1. Standardize Plant Material: Use plant material from the same source and harvest time. Ensure proper drying and storage conditions.[15] 2. Sieve Powder: Use a sieve to ensure a consistent particle size for each extraction. 3. Strict Protocol Adherence: Carefully control all extraction parameters. Use calibrated equipment.
Extract is Difficult to Filter 1. Particle Size Too Fine: Overly powdered material can clog filters. 2. Presence of Mucilaginous Compounds: Some plants contain compounds that swell in the solvent, creating a viscous mixture.1. Optimize Grinding: Use a slightly coarser grind. 2. Centrifugation: Centrifuge the extract before filtration to pellet the fine particles. 3. Pre-treatment: Consider a pre-extraction step with a non-polar solvent like hexane to remove some interfering substances.
Co-extraction of Unwanted Compounds 1. Solvent is Not Selective: The chosen solvent may have a high affinity for a broad range of compounds. 2. Harsh Extraction Conditions: High temperatures can lead to the extraction of a wider variety of compounds.1. Solvent System Refinement: Try solvent mixtures or a sequential extraction approach, starting with a non-polar solvent and moving to more polar ones. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction on the crude extract to separate compounds based on their solubility in immiscible solvents. 3. Solid-Phase Extraction (SPE): Use SPE cartridges to perform a rapid cleanup of the crude extract.[6]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the extraction of sesquiterpenoid lactones (SLs), providing a comparative overview of different methodologies.

Table 1: Conventional vs. Microwave-Assisted Extraction (MAE) of SLs

ParameterConventional Method (Maceration)Microwave-Assisted Extraction (MAE)Reference
Solvent 99% Ethanol99.95% Ethanol[13]
Solvent-to-Solid Ratio 30:1 (mL/g)44.57:1 (mL/g)[13]
Temperature 25°CN/A (Power-based)[13]
Time 1-7 days7 minutes[13]
Power N/A212.8 W[13]
Yield (Alantolactone) Not specified, but MAE showed potential to increase yield55.27 ± 1.11 mg/g[13]
Yield (Isoalantolactone) Not specified, but MAE showed potential to increase yield47.97 ± 0.82 mg/g[13]

Table 2: Effect of Solvent and Extraction Time on SL Yield from Chicory Roots

SolventTemperatureTimeYield (Free SLs - DHLc)Yield (Free SLs - Lc)Reference
Water30°C17 hours0.076 mM ± 0.001Increased with time[16][17]
Water50°C17 hours0.051 mM ± 0.001Increased with time[16][17]
100% MethanolNot SpecifiedNot Specified0.005 mM ± 00.009 mM ± 0[16]
Methanol/Water (4:1) + 2% Formic AcidNot SpecifiedNot Specified778.5 mg/kg (free SLs)N/A[6]
MethanolNot SpecifiedNot SpecifiedLower than acidified methanol/waterN/A[6]

Experimental Protocols

Protocol 1: General Solvent-Based Extraction for this compound

This protocol outlines a standard maceration procedure for the extraction of this compound.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, roots) in an oven at a controlled temperature (typically 40-60°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder. Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the chosen solvent (e.g., 95% ethanol). This creates a 1:10 solid-to-solvent ratio.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask on an orbital shaker and agitate at a constant speed (e.g., 120 rpm) at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup can expedite this process.

    • Wash the residue on the filter paper with a small volume of fresh solvent (e.g., 2 x 20 mL) to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

  • Drying and Storage:

    • Dry the crude extract in a vacuum oven to remove any residual solvent.

    • Weigh the final dried extract to calculate the yield.

    • Store the extract in an airtight, light-protected container at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for sesquiterpene lactone extraction and offers a faster alternative to conventional methods.[13]

  • Preparation of Plant Material:

    • Prepare the dried, powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 1 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add the optimized volume of solvent (e.g., 45 mL of 99.9% ethanol for a ~45:1 ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Microwave Power: 215 W

      • Extraction Time: 7 minutes

      • Temperature: Monitor to ensure it does not exceed the degradation temperature of the compound.

  • Filtration and Concentration:

    • After the extraction is complete and the vessel has cooled, filter the contents as described in Protocol 1.

    • Wash the residue with fresh solvent.

    • Concentrate the combined filtrate using a rotary evaporator.

  • Drying and Storage:

    • Dry the crude extract and store it as described in Protocol 1.

Visualizations

Workflow and Logic Diagrams

G cluster_0 Experimental Workflow for this compound Extraction A Plant Material Preparation (Drying, Grinding) B Extraction (Solvent Addition & Agitation) A->B C Separation (Filtration / Centrifugation) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Extract D->E F Purification (Chromatography) E->F H Analysis (HPLC, LC-MS) E->H G Pure this compound F->G G->H

Caption: A typical experimental workflow for the extraction and purification of this compound.

G cluster_1 Key Factors Influencing this compound Extraction Yield Yield Extraction Yield Plant Plant Material P1 Particle Size Plant->P1 P2 Moisture Content Plant->P2 P3 Material Age Plant->P3 Solvent Solvent Properties S1 Polarity Solvent->S1 S2 Viscosity Solvent->S2 S3 Solvent-to-Solid Ratio Solvent->S3 Process Process Parameters T1 Temperature Process->T1 T2 Time Process->T2 T3 Agitation/Method (MAE, UAE) Process->T3 P1->Yield P2->Yield P3->Yield S1->Yield S2->Yield S3->Yield T1->Yield T2->Yield T3->Yield G cluster_2 Hypothetical Signaling Pathway Modulated by this compound cluster_3 This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Inhibits Translocation Nucleus Nucleus TF->Nucleus Translocation Gene Target Gene Expression (e.g., Inflammatory Cytokines) Response Cellular Response (e.g., Reduced Inflammation) Gene->Response

References

Technical Support Center: Metformin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been created using Metformin as a representative compound due to the lack of publicly available scientific literature for a substance named "Filiformin." The principles and methodologies described herein are based on established knowledge for small molecule drugs and can be adapted for other compounds with appropriate validation.

This guide is intended for researchers, scientists, and drug development professionals. Please consult the specific product information sheet for your compound for definitive storage and handling instructions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Metformin hydrochloride?

A1: Solid Metformin hydrochloride is stable and should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted from 15°C to 30°C (59°F to 86°F).[1][2][3][4] It should be kept in a closed container, protected from heat, moisture, and direct light.[3][5]

Q2: How should I prepare and store Metformin solutions for in vitro experiments?

A2: Metformin hydrochloride is freely soluble in water, which is the preferred solvent for cell culture experiments to avoid solvent-induced toxicity.[6] For high-concentration stock solutions, DMSO can be used, but the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid off-target effects.[6] Aqueous stock solutions are stable for short periods. One study found that a stock solution of metformin HCl was stable for up to 6 hours at 25°C and for 30 days at 4°C.[7][8] It is always recommended to prepare fresh solutions immediately before use or to perform stability tests for your specific experimental conditions.[9]

Q3: My cells are not responding to Metformin treatment as expected. What could be the issue?

A3: There are several potential reasons for a lack of expected cellular response:

  • Solution Instability: If you are using an older stock solution, the Metformin may have degraded. It is advisable to use freshly prepared solutions. Some researchers have noted that aqueous solutions stored at 4°C may lose efficacy after a few months.

  • Incorrect Dosing: Ensure your dose calculations are correct and that the final concentration in your experiment is within the effective range for your cell type and experimental endpoint.

  • Cellular Health: The metabolic state and overall health of your cells can influence their response to Metformin. Ensure your cells are healthy and not under other stresses.

  • Underlying Biology: The signaling pathways that Metformin targets (e.g., AMPK) may be altered in your specific cell model, leading to a different response.

Q4: I am observing unexpected variability in my results between experiments. Could this be related to Metformin stability?

A4: Yes, variability can be introduced by issues with your Metformin solution. Inconsistent preparation of solutions, use of stock solutions of different ages, or improper storage can all lead to variations in the effective concentration of the drug. To minimize variability, standardize your solution preparation and storage procedures. Always use a consistent solvent and storage temperature, and consider aliquoting your stock solution to avoid multiple freeze-thaw cycles if storing frozen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in stock solution upon storage The concentration may be too high for the solvent, or the temperature may be too low.Gently warm the solution to see if the precipitate redissolves. If not, prepare a fresh, lower-concentration stock solution. Consider the solubility limits in your chosen solvent.
Inconsistent results in cell-based assays Degradation of Metformin in the stock solution or working solution.Prepare fresh stock solutions regularly. For aqueous solutions, store at 4°C for no longer than 30 days.[7][8] Aliquot stock solutions to avoid repeated warming and cooling.
High background signal or unexpected cell death Solvent toxicity (e.g., DMSO).If using DMSO, ensure the final concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[6] Use water as the solvent whenever possible.[6]
Peak splitting or broadening in HPLC analysis Poor column condition, inappropriate mobile phase, or sample degradation.Ensure the HPLC column is properly equilibrated and maintained. Verify the mobile phase composition and pH. Analyze freshly prepared samples to rule out degradation.

Stability Data Summary

The stability of Metformin is influenced by temperature, pH, and the presence of other substances. The following table summarizes stability data from various studies.

Formulation Storage Condition Duration Stability Reference
Solid Metformin HCl20°C - 25°C3 years from manufactureStable[5]
Aqueous Solution30°C, 40°C, 50°C, 70°CUp to 208 hoursDegrades following zero-order kinetics; 10% decomposition at 30°C after 208 hours.[10]
Aqueous Stock Solution25°C (Room Temperature)6 hoursStable[7][8]
Aqueous Stock Solution4°C30 daysStable[7][8]
Metformin in Plasma25°C (Room Temperature)6 hoursStable[7][8]
Metformin in Plasma-20°C24 hoursStable[7][8]
Metformin Combination Tablets30°C / 75% RH (In-use)3 monthsPotential for increased NDMA impurity.[11]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Metformin

This protocol provides a general framework for assessing the stability of Metformin. Specific parameters may need to be optimized for your equipment and reagents.

1. Objective: To quantify the concentration of Metformin and detect the presence of degradation products using a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method.

2. Materials:

  • Metformin Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Water (HPLC Grade)

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 70:30 v/v). The buffer can be prepared with 0.05M Potassium Dihydrogen Phosphate, with the pH adjusted to 5.0.[12]

  • Flow Rate: 1.0 mL/min[12][13]

  • Column Temperature: 25°C[12]

  • Detection Wavelength: 233 nm[10] or 218 nm[13]

  • Injection Volume: 20 µL[12]

4. Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve Metformin HCl reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare your Metformin samples (e.g., from a stability study) by diluting them with the mobile phase to a concentration within the linear range of the assay.

  • Forced Degradation Study (to prove stability-indicating nature):

    • Acid Degradation: Incubate a Metformin solution with an acid (e.g., 0.1 N HCl) for a specified time (e.g., 6 hours) at room temperature.[12]

    • Base Degradation: Incubate a Metformin solution with a base (e.g., 0.1 N NaOH) for a specified time (e.g., 8 hours) at room temperature.

    • Oxidative Degradation: Incubate a Metformin solution with an oxidizing agent (e.g., 3% H₂O₂) for a specified time (e.g., 4 hours) at room temperature.[12]

    • Thermal Degradation: Heat a Metformin solution at an elevated temperature (e.g., 70°C) for a specified duration.[10]

    • Neutralize the acid and base-degraded samples before injection.

  • Analysis: Inject the standard solutions, sample solutions, and degraded samples into the HPLC system.

  • Data Evaluation:

    • Confirm the specificity of the method by ensuring that the degradation product peaks are well-resolved from the parent Metformin peak.

    • Quantify the amount of Metformin remaining in the stability samples by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizations

Signaling Pathway

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK (Activation) LKB1->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Stimulates mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Metformin's primary mechanism of action involves the activation of AMPK.

Experimental Workflow

Stability_Testing_Workflow start Start: Receive/Prepare Metformin Sample protocol Develop & Validate Stability-Indicating HPLC Method start->protocol storage Store Samples under Defined Conditions (e.g., Temp, Humidity, Light) protocol->storage sampling Withdraw Samples at Time Points (T=0, 1mo, 3mo, etc.) storage->sampling analysis HPLC Analysis sampling->analysis data Quantify Metformin & Assess Degradation Products analysis->data report Report Stability Profile & Determine Shelf-Life data->report

Caption: General workflow for conducting a chemical stability study.

References

Overcoming solubility issues with Filiformin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Filiformin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a biguanide compound under investigation for its potential therapeutic effects. Like other biguanides such as metformin and phenformin, its primary mechanism of action is believed to be the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] AMPK is a key cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes.[1][2] This activation can lead to downstream effects such as inhibition of the mammalian target of rapamycin (mTOR) pathway and modulation of various other signaling cascades involved in cell growth, proliferation, and metabolism.[3][4][5]

Q2: What are the main challenges when working with this compound in vitro?

A2: The primary challenge reported by researchers working with this compound and other hydrophobic drugs is its poor aqueous solubility.[6][7] This can lead to difficulties in preparing stock solutions, precipitation in cell culture media, and consequently, inaccurate and irreproducible experimental results.

Q3: Which solvents are recommended for dissolving this compound?

A3: For in vitro studies, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to dissolve hydrophobic compounds like this compound.[8][9][10] It is crucial to prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final working concentration in the aqueous culture medium. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[8][9][11]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles that can lead to precipitation and degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[12]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Q: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve this?

A: Precipitation of this compound in the cell culture medium is a common issue arising from its low aqueous solubility.[12][13] Several factors can contribute to this problem. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

  • High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium might be too high, causing the compound to precipitate when diluted into the aqueous environment.

    • Solution: Aim for a final solvent concentration of less than 0.5% (v/v).[8][9] This can be achieved by preparing a more concentrated initial stock solution. Always run a vehicle control with the same final solvent concentration to assess any effects of the solvent on your cells.[9]

  • Temperature Effects: Temperature shifts, such as moving from a warm incubator to a cooler laminar flow hood, can decrease the solubility of some compounds, leading to precipitation.[12]

    • Solution: Warm the cell culture medium to 37°C before adding the this compound stock solution.[13] Prepare the final dilution of this compound in pre-warmed medium immediately before adding it to the cells.

  • Media Components Interaction: Certain components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[14]

    • Solution: Test the solubility of this compound in different types of media (e.g., serum-free vs. serum-containing). If precipitation is observed in serum-containing media, consider reducing the serum percentage or using a serum-free formulation if appropriate for your cell line.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of ionizable compounds.[6]

    • Solution: Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Use of a HEPES buffer in the medium can help maintain a stable pH.[13]

Issue 2: Low or Inconsistent Biological Activity of this compound

Q: I am not observing the expected biological effect of this compound, or the results are not reproducible. Could this be related to solubility?

A: Yes, poor solubility is a major contributor to low or inconsistent biological activity. If this compound is not fully dissolved, the actual concentration of the active compound available to the cells will be lower than intended and may vary between experiments.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any visible precipitate. Even a fine, cloudy suspension indicates poor solubility.

  • Optimize the Stock Solution:

    • Co-solvents: Experiment with different biocompatible co-solvents to prepare your stock solution. A mixture of solvents can sometimes improve solubility.[15]

    • Sonication: Gentle sonication of the stock solution can help dissolve the compound.

  • Enhance Solubility in Culture Medium:

    • Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final culture medium can help maintain the solubility of hydrophobic compounds.[6] However, it is essential to first test the surfactant for any cytotoxic effects on your specific cell line.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16]

Quantitative Data Summary

Table 1: Cytotoxicity of Common Organic Solvents in Cell Culture

SolventCell Line(s)IC50 (v/v)Recommended Max. Concentration (v/v)
DMSO MCF-7, RAW-264.7, HUVEC1.8% - 1.9%< 0.5%[8][9][11]
Ethanol MCF-7, RAW-264.7, HUVEC> 5%< 0.5%[8]
Acetone MCF-7, RAW-264.7, HUVEC> 5%< 0.5%[8]
DMF MCF-7, RAW-264.7, HUVEC1.1% - 1.2%< 0.1%[8]

Data compiled from studies on various cell lines. It is crucial to determine the optimal non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A higher stock concentration is recommended to minimize the final DMSO concentration in the cell culture.

    • Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure that the compound is fully dissolved and no particulate matter is visible.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Filiformin_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Protein_Synthesis Decreased Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Increased Autophagy mTORC1->Autophagy Inhibits

Caption: Presumed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Dilutions in Pre-warmed Medium Stock_Solution->Working_Solution Treatment Treat Cells with This compound Dilutions Working_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform In Vitro Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Solubility Start Precipitation Observed in Culture Medium Check_Solvent_Conc Check Final Solvent Concentration (<0.5%) Start->Check_Solvent_Conc High_Conc Concentration Too High Check_Solvent_Conc->High_Conc >0.5% Conc_OK Concentration OK Check_Solvent_Conc->Conc_OK <=0.5% Adjust_Stock Increase Stock Concentration High_Conc->Adjust_Stock Check_Temp Pre-warm Medium to 37°C? Conc_OK->Check_Temp Temp_OK Yes Check_Temp->Temp_OK Temp_Not_OK No Check_Temp->Temp_Not_OK Consider_Additives Consider Solubility Enhancers (e.g., Surfactants) Temp_OK->Consider_Additives Warm_Medium Warm Medium Before Adding Compound Temp_Not_OK->Warm_Medium

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Filiformin HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC-MS analysis of Filiformin.

I. This compound Physicochemical Properties

A foundational understanding of this compound's properties is crucial for effective method development and troubleshooting.

PropertyValueSource
Molecular FormulaC₁₅H₁₉BrO[1]
Molecular Weight295.21 g/mol [1]
DescriptionA sesquiterpene compound, appearing as a relatively nonpolar molecule.[2]
Related CompoundFiliforminol (C₁₅H₁₉BrO₂) is a more polar analogue.[3]

II. Experimental Protocols

A robust analytical method is the first step in avoiding issues. Below is a recommended starting protocol for this compound analysis based on its chemical properties.

A. Sample Preparation

  • Extraction: Extract this compound from the sample matrix using a nonpolar solvent such as hexane or a moderately polar solvent like ethyl acetate.

  • Solvent Exchange: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions, preferably the mobile phase itself, to prevent peak distortion.[4]

B. HPLC-MS Method Parameters

ParameterRecommended Setting
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid (for improved ionization)
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range (Q-TOF) m/z 100-500
MRM Transitions (QqQ) Precursor Ion: m/z 295.06 (M+H)⁺, Product Ions: To be determined by infusion and fragmentation analysis.

III. Troubleshooting Guides (Q&A)

Chromatography Issues

Q1: My this compound peak is broad and tailing. What are the possible causes and solutions?

  • Possible Causes:

    • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[5]

    • Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting or tailing.

    • Column Contamination: Buildup of matrix components on the column can degrade performance.

  • Solutions:

    • Mobile Phase Modifier: Ensure 0.1% formic acid is present in the mobile phase to suppress silanol interactions.

    • Dilute Sample: Try diluting your sample 10-fold and re-injecting.

    • Solvent Matching: Reconstitute your sample in the initial mobile phase composition.

    • Guard Column: Use a guard column to protect your analytical column from contaminants.[6]

    • Column Wash: Flush the column with a strong solvent like isopropanol to remove strongly retained compounds.

Q2: I am observing inconsistent retention times for this compound. How can I improve reproducibility?

  • Possible Causes:

    • Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections.[5]

    • Mobile Phase Composition Changes: Inaccurate mixing by the pump or evaporation of volatile components.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time.[5]

    • Pump Issues: Leaks or faulty check valves can lead to an unstable flow rate.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.

    • Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep them covered.

    • Use a Column Oven: Maintain a constant column temperature to ensure stable chromatography.

    • System Maintenance: Regularly check for leaks and perform routine pump maintenance.

Mass Spectrometry Issues

Q3: I am seeing a weak or no signal for this compound in the mass spectrometer. What should I check?

  • Possible Causes:

    • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal.

    • Incorrect MS Parameters: Suboptimal source conditions or analyzer settings.

    • Analyte Instability: this compound may be degrading in the source.

    • Clogged ESI Needle: A partial or complete blockage will reduce the amount of sample entering the MS.

  • Solutions:

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[4]

    • Optimize Source Conditions: Perform an infusion analysis of a this compound standard to optimize parameters like capillary voltage and gas flows.

    • Check for In-Source Fragmentation: Analyze the full scan data for fragments that may indicate degradation.

    • Clean the ESI Source: Follow the manufacturer's instructions for cleaning the ESI probe and needle.

Q4: My baseline is noisy, making it difficult to detect low levels of this compound. How can I reduce the noise?

  • Possible Causes:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to a high chemical background.

    • Leaks in the HPLC or MS System: Air entering the system can cause baseline disturbances.[5]

    • Electronic Noise: Issues with the detector electronics.

    • Dirty MS Source: Contamination in the ion source can contribute to a noisy baseline.

  • Solutions:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

    • System Check for Leaks: Systematically check all fittings and connections for any signs of leakage.

    • Source Cleaning: A thorough cleaning of the ion source can significantly reduce background noise.

    • Contact Service Engineer: If the noise persists after troubleshooting, there may be an issue with the detector that requires professional service.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected m/z for this compound in positive ion mode?

A: Given its molecular formula of C₁₅H₁₉BrO, the expected monoisotopic mass is 294.06. In positive ESI mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 295.06. Due to the presence of bromine, you will also observe an isotopic peak at m/z 297.06 with nearly equal intensity.

Q: Is a C18 column the best choice for this compound analysis?

A: A C18 column is a good starting point for a relatively nonpolar compound like this compound. However, if you experience issues with retention or peak shape, other stationary phases like a Phenyl-Hexyl or a polar-embedded C18 could offer different selectivity.

Q: How can I confirm that the peak I am seeing is indeed this compound?

A: To confirm the identity of your peak, you should:

  • Analyze a Standard: Run a certified reference standard of this compound to confirm the retention time.

  • Check the Mass Spectrum: The peak should exhibit the correct m/z for the protonated molecule and the characteristic bromine isotope pattern.

  • Perform MS/MS: Fragment the parent ion and compare the resulting product ion spectrum to a reference spectrum or theoretical fragmentation pattern.

V. Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Extraction Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for HPLC-MS analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues cluster_retention Retention Time Issues Problem Identify Problem Broad_Tailing Broad or Tailing Peak Problem->Broad_Tailing Peak Shape No_Signal No or Low Signal Problem->No_Signal Signal RT_Shift Retention Time Shift Problem->RT_Shift Retention Check_Solvent Check Injection Solvent Broad_Tailing->Check_Solvent Check_Overload Check for Overload Broad_Tailing->Check_Overload Check_Column Check Column Health Broad_Tailing->Check_Column Split_Peak Split Peak Optimize_MS Optimize MS Source No_Signal->Optimize_MS Check_Suppression Check for Ion Suppression No_Signal->Check_Suppression Clean_Source Clean Ion Source No_Signal->Clean_Source Noisy_Baseline Noisy Baseline Check_Equilibration Check Equilibration RT_Shift->Check_Equilibration Check_Mobile_Phase Check Mobile Phase RT_Shift->Check_Mobile_Phase Check_Temp Check Temperature RT_Shift->Check_Temp

Caption: A decision tree for troubleshooting common HPLC-MS issues.

References

Technical Support Center: Method Refinement for Consistent Biguanide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results in bioactivity studies of biguanide compounds like phenformin and metformin.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Cell Viability Assay (e.g., MTT, AlamarBlue) Results

  • Question: My cell viability assay results show significant well-to-well or day-to-day variability. What are the possible causes and how can I troubleshoot this?

  • Answer: High variability in cell viability assays can stem from several factors:

    • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.

      • Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to evenly distribute the cells. Avoid swirling, which can cause cells to accumulate at the well edges. It's also recommended to avoid using the perimeter wells of the plate, as they are more prone to evaporation, known as the "edge effect"[1].

    • Drug Concentration Inaccuracies: Errors in preparing serial dilutions of the biguanide can lead to inconsistent effects.

      • Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Incubation Time and Conditions: Variations in incubation time with the drug or the assay reagent (e.g., MTT) can affect the results.

      • Solution: Standardize incubation times precisely. Ensure the incubator has stable temperature and CO2 levels. When adding the assay reagent, do so at consistent intervals for each plate.

    • Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings[1][2].

      • Solution: After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Pipetting the solution up and down can also help.

    • Metformin Tautomerism: Metformin can undergo tautomerism, which might lead to peak distortion in analytical methods and could potentially influence biological activity under certain conditions[3].

      • Solution: While this is an inherent property of the molecule, being aware of it is important for interpreting results. Ensure consistent solvent and pH conditions in your assays to minimize variability from this phenomenon.

Issue 2: Difficulty in Detecting AMPK Activation by Western Blot

  • Question: I'm treating my cells with phenformin/metformin, but I'm not seeing a consistent increase in phosphorylated AMPK (p-AMPK) on my Western blots. What could be the problem?

  • Answer: Several factors can contribute to weak or inconsistent p-AMPK signals:

    • Suboptimal Drug Concentration and Treatment Time: The activation of AMPK by biguanides is dose- and time-dependent.

      • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. AMPK activation can be transient, so checking multiple time points is crucial.

    • Low Protein Expression: The target protein (AMPK or p-AMPK) might be in low abundance in your cell type.

      • Solution: Increase the amount of protein loaded onto the gel. A protein load of at least 20-30 µg of whole-cell extract is generally recommended, but for detecting modified proteins, this may need to be increased to 100 µg[4].

    • Issues with Antibodies: The primary or secondary antibodies may not be optimal.

      • Solution: Ensure you are using antibodies validated for your application (e.g., Western blot) and species. Use the recommended antibody dilutions and blocking buffers (e.g., BSA or non-fat milk) as specified by the manufacturer[4]. Always include a positive control to confirm that the antibodies and detection system are working correctly[4].

    • Problems with Protein Extraction and Handling: Degradation of phosphorylated proteins can occur if samples are not handled properly.

      • Solution: Work quickly and on ice during protein extraction. Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

    • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in weak signals.

      • Solution: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer[5]. Optimize transfer conditions (time, voltage) based on the molecular weight of AMPK.

Frequently Asked Questions (FAQs)

Q1: What is the difference in potency between phenformin and metformin?

A1: Phenformin is significantly more potent than metformin. In many cancer cell lines, the half-maximal inhibitory concentration (IC50) of phenformin is substantially lower than that of metformin[6][7]. For example, in some breast cancer cell lines, the IC50 for phenformin was found to be in the millimolar range, while metformin's IC50 was significantly higher[6]. This difference in potency is an important consideration when designing experiments.

Q2: Why are the IC50 values for metformin in my experiments much higher than the clinically relevant plasma concentrations?

A2: This is a common observation. The IC50 values of metformin in many in vitro studies are in the millimolar range, whereas therapeutic plasma concentrations in diabetic patients are in the micromolar range[8]. Several factors may explain this discrepancy:

  • Tissue Accumulation: Metformin accumulates in certain tissues, like the liver, to much higher concentrations than in the plasma[8].

  • In Vitro vs. In Vivo Effects: The systemic effects of metformin in vivo, such as reductions in circulating glucose and insulin, are not fully replicated in cell culture.

  • Long-term vs. Short-term Effects: Clinical benefits of metformin are often observed after long-term administration, while in vitro experiments are typically of shorter duration.

Q3: How can I be sure that the observed effects are specific to AMPK activation?

A3: To confirm the role of AMPK in the observed bioactivity, you can use several approaches:

  • AMPK Inhibitors: Use a specific AMPK inhibitor, such as Compound C, in conjunction with your biguanide treatment. A reversal of the observed effect in the presence of the inhibitor would suggest AMPK dependence.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK in your cell line. If the biguanide effect is diminished in these cells compared to control cells, it points to an AMPK-dependent mechanism.

  • Downstream Targets: Analyze the phosphorylation status of known downstream targets of AMPK, such as ACC (Acetyl-CoA Carboxylase) and Raptor (a component of the mTORC1 complex), to confirm pathway activation.

Q4: My clonogenic assay shows inconsistent colony formation. How can I improve this?

A4: Inconsistent colony formation can be due to:

  • Cell Clumping: Ensure you have a single-cell suspension before plating. Clumps of cells will not form distinct colonies.

  • Inappropriate Seeding Density: The optimal number of cells to seed varies between cell lines. If too few cells are seeded, you may not get enough colonies for statistical analysis. If too many are seeded, the colonies may merge and be difficult to count. It is recommended to test a range of seeding densities (e.g., 200, 500, 1000 cells/well)[9][10].

  • Extended Incubation Time: Clonogenic assays require a long incubation period (typically 10-14 days)[11][12]. Ensure that the cells are not disturbed during this time and that the medium is changed carefully to avoid dislodging colonies.

Quantitative Data Presentation

Table 1: IC50 Values of Phenformin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (hours)AssayReference
SKOV3Ovarian0.972MTT[13]
HeyOvarian1.7572MTT[13]
IGROV-1Ovarian0.872MTT[13]
SH-SY5YNeuroblastoma2.76 ± 0.0972AlamarBlue[14]
MCF7Breast1.184 ± 0.045Not SpecifiedCCK-8[6]
ZR-75-1Breast0.665 ± 0.007Not SpecifiedCCK-8[6]
MDA-MB-231Breast2.347 ± 0.010Not SpecifiedCCK-8[6]
SUM1315Breast1.885 ± 0.015Not SpecifiedCCK-8[6]

Table 2: IC50 Values of Metformin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (hours)AssayReference
LN229Glioblastoma~4048MTT[11]
MB49Bladder10.41Not SpecifiedNot Specified[7]
UMUC3Bladder8.25Not SpecifiedNot Specified[7]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures to assess the effect of biguanides on cell proliferation[13][15].

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • Phenformin or Metformin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

    • Solubilization solution (e.g., DMSO)[13][15]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with a range of concentrations of the biguanide. Include untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours)[13][14].

    • After incubation, carefully remove the medium and add 50 µL of MTT solution (5 mg/mL) to each well[15].

    • Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[2][15].

    • Carefully remove the MTT solution.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals[13][15].

    • Measure the absorbance at a wavelength of 540-595 nm using a microplate reader[13][15].

    • Calculate cell viability as a percentage of the untreated control.

2. Clonogenic Survival Assay

This protocol assesses the long-term effects of biguanides on the ability of single cells to form colonies[11][12].

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • Phenformin or Metformin

    • Crystal violet staining solution (0.5% crystal violet in methanol/water)

  • Procedure:

    • Seed a low number of cells (e.g., 1,000 cells per well) in 6-well plates and allow them to attach overnight[11].

    • Treat the cells with the desired concentrations of the biguanide.

    • Incubate the plates for 10-14 days, allowing colonies to form[11]. The medium can be carefully changed every 3-4 days if necessary.

    • After the incubation period, wash the colonies with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Mandatory Visualizations

AMPK_mTOR_Signaling_Pathway Biguanides Biguanides (Phenformin, Metformin) Mitochondrial_Complex_I Mitochondrial Complex I Biguanides->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio Leads to LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates TSC_Complex TSC Complex (TSC1/TSC2) AMPK->TSC_Complex Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibits Autophagy Autophagy mTORC1->Autophagy Activates

Caption: Biguanide-mediated activation of the AMPK signaling pathway and subsequent inhibition of mTORC1.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Biguanide (Dose-Response) Incubate_Overnight->Treat_Cells Incubate_Drug Incubate for 72h Treat_Cells->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 1.5-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 of a biguanide using an MTT assay.

References

Validation & Comparative

Comparative Efficacy of Filiformin and Metformin Against Common Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial efficacy of compounds derived from the mushroom Flammulina filiformis, often referred to as filiformin, and the biguanide drug metformin, against known antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data, methodologies, and potential mechanisms of action.

Section 1: Antibacterial Efficacy of Flammulina filiformis Extract

Extracts from the edible mushroom Flammulina filiformis (enoki mushroom) have demonstrated antibacterial properties against various bacteria. The primary method used to evaluate this efficacy is the Kirby-Bauer disk diffusion test, which measures the zone of inhibition around an extract-impregnated disk on a bacterial lawn.

The following table summarizes the available data on the zone of inhibition of Flammulina filiformis extracts against common bacterial strains. For comparison, typical zones of inhibition for standard antibiotics are also provided.

Agent Bacterial Strain Concentration Zone of Inhibition (mm) Reference
Flammulina filiformis ExtractStaphylococcus aureusVarious concentrationsSignificant variation observed; higher concentrations showed greater efficacy.[1][1]
Flammulina filiformis ExtractEscherichia coliVarious concentrations> 15 mm[2]
VancomycinStaphylococcus aureusStandardSignificant zone of inhibition noted in comparative studies.[1][1]

Note: A study on the ethanolic crude extract of Flammulina filiformis indicated a mean zone of inhibition greater than 15 mm against Escherichia coli, suggesting positive antibacterial activity.[2] Another study highlighted that extracts of F. filiformis were effective against Staphylococcus aureus, with efficacy increasing at higher concentrations.[1]

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the sensitivity of bacteria to antimicrobials.[3][4]

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[5][6]

  • Disk Placement: Paper disks impregnated with a specific concentration of the antimicrobial agent (e.g., Flammulina filiformis extract or a standard antibiotic) are placed on the agar surface using sterile forceps.[5]

  • Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 18-24 hours.[7]

  • Result Interpretation: The diameter of the clear zone of no bacterial growth around each disk (the zone of inhibition) is measured in millimeters.[5] This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[5]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate Agar Plate with Bacterial Suspension A->C B Prepare Mueller-Hinton Agar Plate B->C D Place Antimicrobial Disks on Agar Surface C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results (Susceptible/Intermediate/Resistant) F->G

Kirby-Bauer Disk Diffusion Workflow

Section 2: Antibacterial and Adjuvant Efficacy of Metformin

Metformin, a widely used antidiabetic drug, has been investigated for its potential as an antimicrobial agent, both alone and in combination with existing antibiotics. Studies suggest that metformin can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria.[8][9]

The antibacterial activity of metformin is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Agent Bacterial Strain MIC Alone MIC in Combination % Reduction in Antibiotic MIC Reference
MetforminMRSA (ATCC 33591)500 µM--[8]
MetforminP. aeruginosa (ATCC BAA-2114)500 µM--[8]
Doxycycline + MetforminMRSA--~93%[8]
Rifampicin + MetforminMRSA--~37%[8]
Chloramphenicol + MetforminP. aeruginosa--~93%[8]
Doxycycline + MetforminS. boydii50 µM to 0.781 µM-Not specified[10]

Note: Metformin alone has a relatively high MIC against the tested strains.[8] However, when combined with antibiotics like doxycycline and chloramphenicol, it significantly reduces the MIC of these antibiotics, indicating a synergistic or additive effect.[8] This suggests that metformin could be a valuable adjuvant therapy to combat antibiotic resistance.[8][9]

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12]

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.[7]

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.[7]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12]

Metformin is believed to enhance antibiotic efficacy by disrupting the bacterial outer membrane, which increases the intracellular concentration of the antibiotic.[13][14]

Metformin_MoA Metformin Metformin OuterMembrane Bacterial Outer Membrane Metformin->OuterMembrane Disrupts Intracellular Increased Intracellular Antibiotic Concentration OuterMembrane->Intracellular Increased Permeability Antibiotic Antibiotic Antibiotic->Intracellular Enters Cell Efficacy Enhanced Antibacterial Efficacy Intracellular->Efficacy

Proposed Mechanism of Metformin's Adjuvant Activity

Section 3: Comparison with Known Antibiotics

The efficacy of novel antimicrobial agents must be benchmarked against established antibiotics.

Antibiotic Class Mechanism of Action Spectrum of Activity Common Examples
Glycopeptides Inhibit cell wall synthesisPrimarily Gram-positiveVancomycin
Tetracyclines Inhibit protein synthesisBroad-spectrumDoxycycline, Minocycline
Rifamycins Inhibit RNA synthesisBroad-spectrumRifampicin
Aminoglycosides Inhibit protein synthesisPrimarily Gram-negativeGentamicin, Tobramycin
Beta-lactams Inhibit cell wall synthesisBroad-spectrumPenicillin, Amoxicillin, Cephalosporins

Vancomycin is a critical antibiotic for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[15] However, treatment failures can occur even when MRSA is considered susceptible to vancomycin, particularly with isolates that have higher MIC values within the susceptible range.[15][16]

Conclusion

The available evidence suggests that extracts from Flammulina filiformis possess antibacterial properties that warrant further investigation. The active compounds and their mechanisms of action are yet to be fully elucidated.

Metformin, while having weak intrinsic antibacterial activity, shows significant promise as an antibiotic adjuvant.[8][9] Its ability to resensitize multidrug-resistant bacteria to existing antibiotics could be a valuable strategy in addressing the growing challenge of antimicrobial resistance.[8][13]

Further research, including in vivo studies and clinical trials, is necessary to fully understand the therapeutic potential of both Flammulina filiformis-derived compounds and metformin in treating bacterial infections.

References

Cross-Validation of Filiformin's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of Filiformin, an extract derived from the edible mushroom Flammulina filiformis (Enoki). The following sections present available experimental data comparing this compound and its isolated bioactive compounds to conventional antibiotics, detail the experimental methodologies used for these assessments, and visualize the workflows for cross-validation.

Data Presentation: A Comparative Look at Antimicrobial Efficacy

The antimicrobial potential of this compound has been evaluated through various studies, focusing on both crude extracts and purified bioactive compounds. The data is summarized below for easy comparison.

This compound Crude Extract vs. Standard Antibiotics

Crude extracts of Flammulina filiformis have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Test OrganismThis compound Extract ConcentrationZone of Inhibition (mm)Comparator AntibioticComparator Zone of Inhibition (mm)
Staphylococcus aureusVarious ConcentrationsSignificant Inhibition Observed[1]VancomycinData Not Available in Abstract[1]
Escherichia coliVarious Concentrations> 15[2]Not SpecifiedNot Specified

Note: One study reported a "significant difference" in the zone of inhibition between the F. filiformis extract and Vancomycin against Staphylococcus aureus, but did not provide the specific quantitative data in the abstract.[1]

A study on different solvent extracts from the stems of Flammulina velutipes (a synonym for F. filiformis) showed that water extracts exhibited the most significant inhibition against Gram-positive bacteria.

Test OrganismSolvent ExtractPercent Inhibition (%)
Escherichia coliWater> 68
Serratia marcescensWater> 68
Bacillus subtilisWater< 45
Staphylococcus aureusWater< 45
Purified Compounds from this compound: Enokipodins

Research has led to the isolation of several antimicrobial sesquiterpenes from the mycelial culture of F. filiformis, known as enokipodins. These compounds have shown potent antibacterial activity.

CompoundTest OrganismMinimum Inhibitory Dose (MID)Zone of Inhibition (mm) @ 50 µgComparator AntibioticComparator MID
Enokipodin ABacillus subtilis3.12 µgNot ReportedPenicillin GComparable to Enokipodin A
Enokipodin CBacillus subtilisComparable to Penicillin G16 - 20Penicillin GComparable to Enokipodin C
Enokipodin CStaphylococcus aureusNot Reported16 - 20Not ReportedNot Reported

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The data presented above was primarily generated using standardized methods for antimicrobial susceptibility testing. The key experimental protocols are detailed below.

Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative and semi-quantitative test to determine the susceptibility of bacteria to specific antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the this compound extract or a standard antibiotic (e.g., Vancomycin) are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at a temperature suitable for the test organism (typically 35-37°C) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the this compound extract or comparator antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer method and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the first clear well).

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow for the cross-validation of this compound's antimicrobial activity and the logical relationships in the susceptibility testing process.

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison A Preparation of This compound Extract E Disk Diffusion Assay (Kirby-Bauer) A->E F Broth Microdilution Assay (MIC Determination) A->F B Selection of Test Microorganisms C Preparation of Standardized Inoculum B->C C->E C->F D Selection of Comparator Antibiotics D->E D->F G Measurement of Zones of Inhibition E->G H Determination of MIC Values F->H I Comparative Analysis of This compound vs. Antibiotics G->I H->I

Caption: Experimental workflow for cross-validating this compound's antimicrobial activity.

Signaling_Pathway cluster_agent Antimicrobial Agent cluster_interaction Mechanism of Action (Hypothesized) cluster_outcome Observable Outcome This compound This compound Target Bacterial Cellular Target (e.g., Cell Wall, Protein Synthesis) This compound->Target Interacts with Inhibition Inhibition of Bacterial Growth Target->Inhibition Bactericidal Bactericidal Effect Inhibition->Bactericidal Leads to Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic Leads to

Caption: Hypothesized signaling pathway of this compound's antimicrobial action.

References

A Comparative Analysis of Metformin's Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Metformin, a widely prescribed biguanide for type 2 diabetes, has garnered significant attention for its potential as an anti-cancer agent. Extensive preclinical research has demonstrated its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines. This guide provides a comparative analysis of Metformin's effects on breast, lung, and colon cancer cell lines, with Phenformin, another biguanide, presented as a key alternative for contextual performance evaluation.

Data Summary: Metformin vs. Phenformin

The anti-proliferative effects of Metformin and Phenformin have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line's origin and molecular characteristics.

DrugCancer TypeCell LineIC50 (mM)Incubation Time (hours)Citation
Metformin Breast CancerMDA-MB-23151.448[1]
Breast CancerMCF-7>10048[1]
Breast CancerBT474>10048[1]
Breast CancerJIMT-1 (unsorted)8 ± 2120[2]
Breast CancerJIMT-1 (CD44+/CD24-/low)1 ± 0.2120[2]
Lung CancerA54911.92 ± 0.1148[3]
Lung CancerHCC8274.72 ± 0.1448[3]
Lung CancerH19755.41 ± 0.5548[3]
Colon CancerHCT1163.248[4]
Colon CancerSW6201.448[4]
Colon CancerHT29IC50 measured, but value not specified in abstract24, 48, 72[5]
Phenformin Breast CancerMCF71.184 ± 0.045Not Specified[6]
Breast CancerZR-75-10.665 ± 0.007Not Specified[6]
Breast CancerMDA-MB-2312.347 ± 0.010Not Specified[6]
Breast CancerSKBR3~0.075Not Specified[7]
Rectal CancerSW8370.0024Not Specified[8]
Rectal CancerSW14630.00875Not Specified[8]
Ovarian CancerSKOV30.972[9]
Ovarian CancerHey1.7572[9]
Ovarian CancerIGROV-10.872[9]

Metformin's impact on apoptosis, or programmed cell death, is a crucial aspect of its anti-cancer activity. The percentage of apoptotic cells following treatment provides a direct measure of its cytotoxic efficacy.

DrugCancer TypeCell LineApoptosis InductionKey FindingsCitation
Metformin Breast CancerMDA-MB-2317.0% (5 mM) to 39.6% (20 mM) after 24hDose-dependent increase in apoptosis.[10]
Breast CancerMDA-MB-4352.9% to 17.7%Less sensitive to metformin-induced apoptosis compared to MDA-MB-231.[10]
Colon CancerHT29Time and dose-dependent increaseIncreased early apoptotic death rate.[11]
Lung CancerA549Increased apoptosisAssociated with increased p38 MAPK phosphorylation.[12]
Lung CancerCalu-1Significant induction of apoptosisAssociated with decreased glucose uptake.[12]
Ovarian CancerSKOV3 & A2780Significantly elevated apoptosis rates under energy stressActivation of the mitochondria-dependent pathway.[13]

Signaling Pathways and Mechanisms of Action

Metformin exerts its anti-cancer effects through a complex network of signaling pathways, primarily revolving around the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This leads to decreased protein synthesis and cell proliferation.

Metformin_Signaling_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Apoptosis Induction of Apoptosis AMPK->Apoptosis Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis Cell_Proliferation Decreased Cell Proliferation mTOR->Cell_Proliferation

Caption: Simplified signaling pathway of Metformin's anti-cancer action.

Phenformin, while also a biguanide, is reported to be a more potent inhibitor of mitochondrial complex I and can enter cells independently of the organic cation transporters (OCT), which Metformin relies on. This may contribute to its often lower IC50 values.[14]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Metformin/Phenformin Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT reagent (0.5 mg/mL) Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance (~570nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Metformin or Phenformin and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

  • Measure the absorbance at approximately 570 nm using a microplate reader.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Culture and treat cells with Metformin or Phenformin as required for the experiment.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[17]

  • Resuspend the cells in 1X binding buffer.[18]

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.[17]

Western Blotting

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Western_Blot_Workflow Lysis Cell Lysis & Protein Extraction Electrophoresis SDS-PAGE (Protein Separation) Lysis->Electrophoresis Transfer Transfer to Membrane (e.g., PVDF) Electrophoresis->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., Chemiluminescence) Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

Protocol:

  • Lyse treated and untreated cells to extract proteins.[19]

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Block the membrane to prevent non-specific antibody binding.[21]

  • Incubate the membrane with a primary antibody that specifically binds to the protein of interest.[19]

  • Incubate with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[20]

  • Detect the protein using a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[22]

References

Safety Operating Guide

Essential Guide to Filiformin Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for filiformin, a compound understood to be analogous to metformin hydrochloride in its handling and disposal requirements. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Key Hazard Information and Regulatory Compliance

This compound, treated here with the same precautions as metformin hydrochloride, is classified as harmful if swallowed and can cause serious eye irritation.[1] Disposal of this substance is governed by local, regional, national, and international regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable guidelines.

Summary of Metformin Hydrochloride Hazards (as a proxy for this compound)

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed[1]Acute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Causes serious eye irritation[3]Eye Irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
May cause skin irritation[1][3]Skin Corrosion/Irritation (Category 2)Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
May cause respiratory irritation[1][3]Specific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Standard Operating Procedure for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.

Experimental Protocol: this compound Waste Disposal

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: Label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound" or "Metformin Hydrochloride"), and the associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. All disposal must be conducted at an approved waste disposal plant.

Disposal of Unused or Expired this compound in a Non-Laboratory Setting

For small quantities of unused or expired this compound outside of a professional laboratory setting (e.g., in a household), the following procedure is recommended to prevent accidental ingestion or environmental contamination. Note that drug take-back programs are the preferred method of disposal.[4]

  • Do Not Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by official guidelines, as this can contaminate water supplies.[5]

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7] This makes the substance less appealing to children and pets and helps prevent diversion.

  • Seal and Dispose: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[6][7]

  • Trash Disposal: Dispose of the sealed container in the household trash.[7]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty container to protect your privacy before recycling or disposing of it.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound in both laboratory and non-laboratory settings.

This compound Disposal Workflow (Laboratory) start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label Label Hazardous Waste Container segregate->label store Store in Designated Area label->store request Arrange for Professional Disposal store->request end End: Waste Disposed by Licensed Contractor request->end

Caption: Laboratory disposal workflow for this compound.

This compound Disposal Workflow (Non-Laboratory) start Start: Unused/Expired This compound take_back Take-Back Program Available? start->take_back use_take_back Use Take-Back Program take_back->use_take_back Yes mix Mix with Undesirable Substance (e.g., Coffee Grounds) take_back->mix No end End: Disposal Complete use_take_back->end no_take_back No yes_take_back Yes seal Place Mixture in Sealed Bag mix->seal trash Dispose of in Household Trash seal->trash trash->end

Caption: Non-laboratory disposal options for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.